CZC-54252 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O4S.ClH/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31;/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCBHUPLQMUKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CZC-54252 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CZC-54252 hydrochloride is a potent and selective small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). The pathogenic G2019S mutation, located in the kinase domain of LRRK2, leads to increased kinase activity, which is believed to contribute to the neurodegenerative processes in PD. This compound has emerged as a critical research tool for investigating LRRK2-mediated signaling pathways and as a potential therapeutic agent for Parkinson's disease and other neurodegenerative disorders. This guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical potency, cellular activity, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the kinase activity of LRRK2. By binding to the ATP-binding pocket of the LRRK2 kinase domain, it prevents the transfer of phosphate from ATP to LRRK2 substrates. This inhibition has been demonstrated for both wild-type LRRK2 and the hyperactive G2019S mutant. The primary therapeutic potential of this mechanism lies in its ability to mitigate the downstream pathological effects of aberrant LRRK2 kinase activity, including neuronal toxicity and neurite degeneration.
Data Presentation
The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in both biochemical and cellular assays.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | Wild-Type LRRK2 | 1.28 nM | TR-FRET Kinase Assay | [1][2] |
| IC50 | G2019S LRRK2 | 1.85 nM | TR-FRET Kinase Assay | [1][2] |
Table 1: Biochemical Potency of CZC-54252
| Parameter | Cellular Model | Value | Assay Type | Reference |
| EC50 | Primary human neurons expressing G2019S LRRK2 | ~1 nM | Neurite Outgrowth Assay | [1][2] |
Table 2: Cellular Efficacy of CZC-54252
Experimental Protocols
LRRK2 Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against LRRK2 kinase.
Materials:
-
Recombinant human wild-type LRRK2 and G2019S LRRK2 enzymes
-
LRRKtide (a synthetic peptide substrate for LRRK2)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
This compound (dissolved in DMSO)
-
TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pLRRKtide antibody and GFP-LRRKtide tracer)
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the LRRK2 enzyme (either wild-type or G2019S mutant) to each well.
-
Initiate the kinase reaction by adding a mixture of LRRKtide substrate and ATP. The final ATP concentration should be close to the Km for LRRK2 (approximately 100 µM).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents (Tb-anti-pLRRKtide antibody and GFP-LRRKtide tracer) to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the emission ratio (520 nm / 495 nm). The data is then used to determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Neuronal Toxicity and Neurite Outgrowth Assay
This protocol outlines the procedure to assess the neuroprotective effects of this compound in primary neurons expressing mutant LRRK2.
Materials:
-
Primary human or rodent cortical neurons
-
Neuronal culture medium and supplements
-
Plasmids encoding LRRK2 (wild-type and G2019S mutant) and a fluorescent reporter (e.g., GFP)
-
Transfection reagent suitable for primary neurons
-
This compound (dissolved in DMSO)
-
Fixation and staining reagents (e.g., paraformaldehyde, antibodies against neuronal markers)
-
High-content imaging system and analysis software
Procedure:
-
Isolate and culture primary cortical neurons on appropriate substrates (e.g., poly-L-lysine coated plates).
-
After several days in culture to allow for neurite extension, co-transfect the neurons with a LRRK2 construct (e.g., G2019S-LRRK2) and a GFP plasmid using a suitable transfection method.
-
Following transfection, treat the neurons with varying concentrations of this compound or DMSO (vehicle control).
-
Incubate the treated neurons for a period sufficient to observe LRRK2-induced toxicity (e.g., 48-72 hours).
-
Fix the neurons with paraformaldehyde.
-
Immunostain for neuronal markers if required.
-
Acquire images of the GFP-positive neurons using a high-content imaging system.
-
Use automated image analysis software to quantify neuronal survival and neurite morphology (e.g., total neurite length, number of branches).
-
The neuroprotective effect of this compound is determined by its ability to rescue the neurite shortening and neuronal death induced by G2019S LRRK2. The EC50 value is calculated from the dose-response curve.
Mandatory Visualization
Caption: Workflow for the characterization of CZC-54252.
Caption: LRRK2 signaling pathway and its inhibition.
References
A Technical Guide to CZC-54252 Hydrochloride: A Potent and Selective LRRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CZC-54252 hydrochloride is a potent and highly selective, cell-permeable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Developed as a chemical probe for preclinical research, it demonstrates significant efficacy in attenuating neuronal damage in cellular models of Parkinson's disease, particularly those driven by LRRK2 mutations. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways. While its utility as a research tool is clear, its poor brain penetration limits its direct therapeutic potential for central nervous system disorders. To date, this compound has not been evaluated in human clinical trials.
Core Compound Information
This compound is a synthetic small molecule belonging to the diaminopyrimidine class of compounds. It was developed through chemoproteomics-based screening to identify potent and selective inhibitors of LRRK2.
| Property | Value |
| IUPAC Name | N-(2-((5-chloro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide hydrochloride |
| CAS Number | 1191911-27-9 (free base); 1784253-05-9 (hydrochloride) |
| Molecular Formula | C₂₂H₂₅ClN₆O₄S · HCl |
| Molecular Weight | 541.5 g/mol [1] |
| Appearance | Yellow solid[1] |
| Solubility | Soluble in DMSO (up to 100 mM)[1] |
| Purity | >98% |
| Storage | Store at -20°C[1] |
Mechanism of Action and LRRK2 Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. Pathogenic mutations in the LRRK2 gene, such as the common G2019S mutation, lead to hyperactivation of its kinase function. This aberrant activity is implicated in the pathogenesis of both familial and sporadic Parkinson's disease through the disruption of several key cellular processes, including autophagy, mitochondrial function, and neuroinflammation.[1]
By binding to the ATP pocket of LRRK2, CZC-54252 blocks the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates, thereby mitigating the toxic effects of mutant LRRK2.
Quantitative Data
The following tables summarize the key in vitro efficacy data for CZC-54252.
Table 1: In Vitro Kinase Inhibition
| Target | Assay Type | IC₅₀ (nM) | Reference |
| Human LRRK2 (WT) | TR-FRET | 1.28 | [2][3] |
| Human LRRK2 (G2019S) | TR-FRET | 1.85 | [2][3] |
Table 2: Neuroprotective Activity
| Cell Model | Assay Type | Endpoint | EC₅₀ (nM) | Reference |
| Primary Human Neurons (G2019S LRRK2) | Neurite Morphology | Attenuation of Neuronal Injury | ~1 | [2] |
| Primary Rodent Cortical Neurons (G2019S LRRK2) | TUNEL Assay | Attenuation of Neuronal Death | ~100 | [2] |
Table 3: Kinase Selectivity Profile
CZC-54252 was profiled against a panel of 184 kinases using a quantitative mass spectrometry-based chemoproteomics approach ("Kinobeads").[2] It demonstrated good selectivity, potently inhibiting only ten kinases from the panel in addition to LRRK2.[4]
| Off-Target Kinase | Potency (pIC₅₀ range) |
| PLK4 | High |
| GAK | High |
| TNK1 | High |
| CAMKK2 | High |
| PIP4K2C | High |
| Other 5 kinases | Data not specified |
Note: A detailed list of all 184 kinases and their corresponding inhibition data was not fully available in the primary publication's public supplementary materials.
Table 4: In Vivo Pharmacokinetics
| Species | Dosing Route | Brain Penetration | Reference |
| Mouse | Not specified | ~4% | [2][4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of CZC-54252.
LRRK2 Kinase Activity Assay (TR-FRET)
This assay quantifies the kinase activity of LRRK2 by measuring the phosphorylation of a substrate peptide using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Methodology:
-
Compound Preparation: Serially dilute this compound in 100% DMSO.
-
Reaction Setup: In a low-volume 384-well plate, add recombinant human LRRK2 enzyme (wild-type or G2019S mutant).
-
Inhibitor Addition: Add the diluted CZC-54252 or DMSO vehicle control to the wells.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP (final concentration approximating the Kₘ, e.g., 100 µM) and the LRRK2-specific substrate peptide.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow for phosphorylation.
-
Detection: Stop the reaction by adding a detection solution containing EDTA and a Europium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Signal Reading: After a 60-minute incubation, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Neuronal Toxicity and Neuroprotection Assay
This cell-based assay assesses the ability of CZC-54252 to protect neurons from the toxic effects of mutant LRRK2 overexpression.
Methodology:
-
Cell Culture: Culture primary cortical neurons (from human or rodent sources) on poly-D-lysine coated coverslips in appropriate neuronal culture medium.
-
Transfection: Transfect the cultured neurons with plasmids encoding for Green Fluorescent Protein (GFP) along with either wild-type LRRK2, mutant LRRK2 (G2019S or R1441C), or an empty vector control. Lipofection-based reagents are commonly used.
-
Compound Treatment: Following transfection, treat the cells with various concentrations of CZC-54252 or a DMSO vehicle control.
-
Incubation: Incubate the treated cells for 48-72 hours to allow for protein expression and to observe the effects on neuronal morphology.
-
Fixation and Staining:
-
For Neurite Morphology: Fix the cells with 4% paraformaldehyde (PFA). The co-expressed GFP allows for visualization of neuronal structure.
-
For Apoptosis (TUNEL Assay): Fix the cells and permeabilize them (e.g., with 0.25% Triton X-100). Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay according to the manufacturer's protocol to label DNA strand breaks characteristic of apoptosis.
-
-
Imaging and Analysis:
-
Neurite Morphology: Acquire images using fluorescence microscopy. Use a computerized algorithm or neuron tracing software to quantify the average neurite length and branch point counts per neuron.[2]
-
TUNEL Assay: Acquire images and quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of GFP-positive neurons.
-
-
Data Analysis: Plot the measured endpoint (e.g., average neurite length or % TUNEL-positive cells) against the inhibitor concentration to determine the EC₅₀ value for neuroprotection.
Summary and Future Directions
This compound is a valuable research tool for investigating the cellular functions of LRRK2 and for validating LRRK2 as a therapeutic target for Parkinson's disease. Its high potency and selectivity in in vitro models make it an excellent probe for elucidating the downstream consequences of LRRK2 kinase inhibition.
The primary limitation of CZC-54252 is its poor brain-to-plasma ratio, which restricts its use in in vivo studies aimed at treating central nervous system disorders.[2][4] However, its properties make it suitable for investigating the peripheral roles of LRRK2 or for use in in vitro and ex vivo model systems. Future drug development efforts in this area will need to focus on designing LRRK2 inhibitors with similar potency and selectivity but with improved pharmacokinetic properties, specifically enhanced brain penetration, to be viable candidates for treating Parkinson's disease.
References
- 1. CZC 54252 | CAS 1191911-27-9 | LRRK2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. neuroscience.jhu.edu [neuroscience.jhu.edu]
An In-depth Technical Guide to CZC-54252 Hydrochloride: A Potent and Selective LRRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has emerged as a key therapeutic target for Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common cause of both familial and sporadic forms of PD, with the G2019S mutation being particularly prevalent.[1] This mutation leads to a gain-of-function in the kinase activity of the LRRK2 protein, which is believed to contribute to the neurodegeneration observed in PD.[1] CZC-54252 hydrochloride is a potent and selective small-molecule inhibitor of LRRK2 kinase activity, developed as a chemical probe to investigate the physiological and pathological roles of LRRK2 and as a potential therapeutic agent.[2] This guide provides a comprehensive technical overview of CZC-54252, including its biochemical and cellular activity, experimental protocols for its evaluation, and its role in the context of LRRK2 signaling pathways.
Chemical and Physical Properties
This compound is a synthetic, cell-permeable compound.[3] Its properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(2-((5-chloro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide hydrochloride | [4] |
| Molecular Formula | C22H26Cl2N6O4S | [2] |
| Molecular Weight | 541.45 g/mol | [4] |
| CAS Number | 1191911-27-9 (free base), 1784253-05-9 (hydrochloride) | [2][4] |
| Appearance | Yellow solid | [2] |
| Purity | >98% | [2] |
| Solubility | Soluble in DMSO to 100 mM | [2] |
| Storage | Store at -20°C for long-term stability | [2] |
Mechanism of Action and Biological Activity
CZC-54252 is an ATP-competitive inhibitor of the LRRK2 kinase domain.[2] It demonstrates high potency against both wild-type (WT) LRRK2 and the pathogenic G2019S mutant.[5][6] The inhibitory and neuroprotective activities of CZC-54252 are summarized in the tables below.
In Vitro Inhibitory Potency
| Target | IC50 (nM) | Assay Type | Reference |
| Human LRRK2 (Wild-Type) | 1.28 | TR-FRET | [5][6] |
| Human LRRK2 (G2019S Mutant) | 1.85 | TR-FRET | [5][6] |
Cellular Neuroprotective Activity
| Model System | EC50 (nM) | Endpoint | Reference |
| Primary human neurons expressing G2019S LRRK2 | ~1 | Attenuation of neuronal injury | [5][7] |
LRRK2 Signaling Pathway and Inhibition by CZC-54252
LRRK2 is a complex protein with both kinase and GTPase domains, suggesting its involvement in multiple cellular signaling pathways. Key functions of LRRK2 include regulation of vesicular trafficking, autophagy, mitochondrial function, and inflammatory responses.[2] Pathogenic mutations, such as G2019S, enhance LRRK2 kinase activity, leading to aberrant phosphorylation of downstream substrates, including a subset of Rab GTPases, which are critical regulators of intracellular membrane trafficking.[3] This dysregulation is thought to contribute to the neuronal dysfunction and death characteristic of Parkinson's disease.
CZC-54252, by directly inhibiting the kinase activity of LRRK2, can block these downstream pathogenic events. The following diagram illustrates the central role of LRRK2 in cellular pathways and the point of intervention for CZC-54252.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of CZC-54252 are provided below. These protocols are based on the methods described in the primary literature.[2]
In Vitro LRRK2 Kinase Inhibition Assay (TR-FRET)
This assay measures the ability of CZC-54252 to inhibit the phosphorylation of a synthetic peptide substrate by LRRK2. The time-resolved fluorescence resonance energy transfer (TR-FRET) format provides a sensitive and high-throughput method for quantifying kinase activity.
Materials:
-
Recombinant human LRRK2 (wild-type and G2019S mutant)
-
LRRKtide peptide substrate
-
ATP
-
TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pLRRKtide antibody and GFP-LRRKtide tracer)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound dissolved in DMSO
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of CZC-54252 in DMSO.
-
In a 384-well plate, add the LRRK2 enzyme, the peptide substrate, and the CZC-54252 dilution (or DMSO for control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents (Tb-labeled antibody and GFP-tracer).
-
Incubate at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm and 490 nm).
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Primary Human Neuron Toxicity Assay
This assay evaluates the ability of CZC-54252 to protect against neuronal injury induced by the overexpression of mutant LRRK2.
Materials:
-
Primary human cortical neurons
-
Neuronal culture medium and supplements
-
Expression vectors for wild-type LRRK2, G2019S LRRK2, and a reporter protein (e.g., GFP)
-
Transfection reagent
-
This compound dissolved in DMSO
-
High-content imaging system and analysis software
Procedure:
-
Culture primary human neurons on appropriate substrates.
-
Co-transfect neurons with the LRRK2 expression vectors and the reporter vector.
-
Treat the transfected neurons with various concentrations of CZC-54252 or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Fix and stain the cells to visualize neuronal morphology (e.g., using antibodies against neuronal markers).
-
Acquire images using a high-content imaging system.
-
Quantify neuronal health parameters, such as neurite length and number of branch points, using automated image analysis software.
-
Plot the neuronal health metric against the inhibitor concentration to determine the EC50 value.
Pharmacokinetics and Selectivity
Pharmacokinetic Profile
Pharmacokinetic studies in rodents have indicated that CZC-54252 has poor brain penetration, with a brain-to-plasma ratio of approximately 4%.[2] This limits its utility for in vivo studies targeting the central nervous system but makes it a valuable tool for in vitro and peripheral tissue studies.
Kinase Selectivity Profile
CZC-54252 has been profiled against a large panel of kinases to assess its selectivity. It exhibits good selectivity for LRRK2 over other kinases.[2][7] This high selectivity is crucial for ensuring that its observed biological effects are due to the inhibition of LRRK2 and not off-target activities.
Conclusion
This compound is a potent and selective LRRK2 inhibitor that has proven to be an invaluable tool for the study of LRRK2 biology and its role in Parkinson's disease. Its high in vitro potency and demonstrated neuroprotective effects in human neuron models validate LRRK2 as a therapeutic target. While its poor brain penetration limits its direct therapeutic application for CNS disorders, it remains a critical chemical probe for dissecting the cellular functions of LRRK2 and for the development of future generations of LRRK2 inhibitors with improved pharmacokinetic properties. This technical guide provides researchers with the fundamental information and experimental frameworks necessary to effectively utilize CZC-54252 in their studies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 7. medchemexpress.com [medchemexpress.com]
CZC-54252 Hydrochloride: A Technical Guide for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The G2019S mutation, in particular, leads to increased kinase activity, which is implicated in the neurodegenerative processes of the disease. This has positioned LRRK2 as a key therapeutic target for the development of disease-modifying treatments for PD. CZC-54252 hydrochloride is a potent and selective inhibitor of LRRK2, serving as a critical research tool to investigate the roles of LRRK2 in PD pathology and to evaluate the therapeutic potential of LRRK2 inhibition. This technical guide provides an in-depth overview of this compound, including its biochemical activity, experimental protocols for its use, and its place within the LRRK2 signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, highlighting its potency and in vitro efficacy.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type |
| Wild-Type LRRK2 | 1.28[1][2][3] | TR-FRET Kinase Assay |
| G2019S Mutant LRRK2 | 1.85[1][2][3] | TR-FRET Kinase Assay |
Table 2: In Vitro Efficacy and Selectivity of CZC-54252
| Parameter | Value | Method |
| EC50 for attenuation of G2019S LRRK2-induced neuronal injury | ~1 nM[1][2][4] | Primary Human Neuron Culture |
| Kinase Selectivity | Inhibits 10 out of 185 kinases | Kinase Panel Screening |
Table 3: Pharmacokinetic Profile of CZC-54252
| Parameter | Value | Species |
| Brain Penetration | ~4%[4] | Mouse |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below. These protocols are based on established methods for characterizing LRRK2 inhibitors.
LRRK2 Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the IC50 value of this compound against LRRK2.
-
Materials:
-
Recombinant human LRRK2 (wild-type or G2019S mutant)
-
LRRKtide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phospho-LRRKtide antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
This compound serial dilutions
-
384-well assay plates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add a fixed concentration of LRRK2 enzyme and LRRKtide substrate to the wells of the assay plate.
-
Add the different concentrations of this compound to the wells. Include a DMSO-only control.
-
Initiate the kinase reaction by adding a solution of ATP (concentration near the Km for LRRK2).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a detection mix containing EDTA, the europium-labeled antibody, and APC-labeled streptavidin.
-
Incubate the plate for another 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for europium).
-
Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Kinase Selectivity Profiling (Quantitative Mass Spectrometry)
This method assesses the selectivity of this compound against a broad panel of kinases.
-
Materials:
-
Cell lysate (e.g., from HeLa or Jurkat cells)
-
Kinase affinity resin (e.g., Kinobeads)
-
This compound at various concentrations
-
Wash buffers
-
Elution buffer
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS system
-
-
Procedure:
-
Incubate the cell lysate with the kinase affinity resin in the presence of varying concentrations of this compound or a DMSO control.
-
The inhibitor will compete with the affinity resin for binding to kinases.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
Digest the eluted proteins into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS to identify and quantify the bound kinases.
-
Compare the amount of each kinase pulled down in the presence of this compound to the DMSO control to determine which kinases are inhibited and at what concentrations.
-
Cellular LRRK2 Autophosphorylation Assay
This assay measures the ability of this compound to inhibit LRRK2 activity within a cellular context.
-
Materials:
-
Human cells overexpressing LRRK2 (e.g., HEK293T)
-
Cell culture medium
-
This compound serial dilutions
-
Lysis buffer
-
Antibodies against total LRRK2 and phospho-LRRK2 (e.g., anti-pSer935)
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Plate the LRRK2-overexpressing cells and allow them to adhere.
-
Treat the cells with serial dilutions of this compound or a DMSO control for a specified time (e.g., 90 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total LRRK2 and a specific autophosphorylation site (e.g., Ser935).
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the ratio of phosphorylated LRRK2 to total LRRK2 at different inhibitor concentrations.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and its target, LRRK2.
Caption: LRRK2 signaling pathway in Parkinson's disease and the inhibitory action of CZC-54252 HCl.
Caption: Experimental workflow for determining the IC50 of CZC-54252 HCl using a TR-FRET assay.
Conclusion
This compound is a valuable chemical probe for the study of LRRK2 kinase activity in the context of Parkinson's disease. Its high potency and selectivity make it an excellent tool for elucidating the downstream consequences of LRRK2 activation and for validating LRRK2 as a therapeutic target. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their investigations into the molecular mechanisms of Parkinson's disease and the development of novel neuroprotective strategies. While its poor brain penetration limits its direct in vivo therapeutic application in its current form, it remains an indispensable asset for preclinical in vitro and cell-based research.
References
- 1. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 2. LRRK2 signaling pathways: the key to unlocking neurodegeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CZC 54252 | CAS 1191911-27-9 | LRRK2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
Technical Guide: Neuroprotective Effects of CZC-54252 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to Parkinson's disease (PD). The hyperactivity of the LRRK2 kinase is a key element in the pathophysiology of the disease, making it a prime target for therapeutic intervention. CZC-54252 hydrochloride is a potent and selective inhibitor of LRRK2, demonstrating significant neuroprotective effects in preclinical models. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for assessing its neuroprotective properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of neurodegenerative disease drug discovery and development.
Core Mechanism of Action: LRRK2 Inhibition
This compound exerts its neuroprotective effects through the potent and selective inhibition of the LRRK2 kinase.[1][2][3][4][5][6][7] LRRK2 is a large, multi-domain protein, and its kinase activity is implicated in various cellular processes, including vesicular trafficking, autophagy, and inflammatory responses.[8] Pathogenic mutations, such as the common G2019S mutation, lead to hyperactivation of the LRRK2 kinase, contributing to neuronal damage and the clinical manifestations of Parkinson's disease.[4][5]
By inhibiting LRRK2 kinase activity, this compound is believed to mitigate the downstream pathological effects of its hyperactivation, thereby protecting neurons from injury and degeneration.[3][4][5]
Quantitative Efficacy Data
The potency and efficacy of this compound have been quantified in various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Target | Value | Reference |
| IC50 | Wild-type LRRK2 | 1.28 nM | [1][2][6] |
| IC50 | G2019S mutant LRRK2 | 1.85 nM | [1][2][6] |
| EC50 | Attenuation of G2019S LRRK2-induced neuronal injury in primary human neurons | ~1 nM | [1][2][3] |
Note: The IC50 (half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the LRRK2 kinase activity. The EC50 (half-maximal effective concentration) value represents the concentration required to achieve 50% of the maximum neuroprotective effect in a cell-based assay.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound confers neuroprotection by inhibiting LRRK2.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the neuroprotective effects of this compound.
LRRK2 Kinase Activity Assay
This protocol is a generalized method for determining the in vitro kinase activity of LRRK2 and the inhibitory potential of this compound.
Materials:
-
Recombinant human LRRK2 (wild-type and G2019S mutant)
-
LRRKtide (a synthetic peptide substrate)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant LRRK2 enzyme and LRRKtide substrate in kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of the LRRK2 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP and LRRKtide. The final ATP concentration should be close to the Km value for LRRK2.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes).[9]
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions. This involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Data Analysis: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Neurite Outgrowth Assay in Primary Human Neurons
This protocol outlines a method to assess the neuroprotective effects of this compound on neurite retraction induced by mutant LRRK2 expression in primary human neurons.[2]
Materials:
-
Primary human cortical neurons
-
Neuron culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)
-
Poly-L-lysine and laminin-coated coverslips or plates
-
Expression vectors for GFP and G2019S-LRRK2
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
Primary antibody against β-III tubulin
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Culture: Plate primary human cortical neurons on poly-L-lysine and laminin-coated coverslips in a 24-well plate. Culture the neurons for several days to allow for neurite extension.
-
Transfection: Co-transfect the neurons with expression vectors for G2019S-LRRK2 and GFP (for visualization of neuronal morphology) using a suitable transfection reagent.
-
Treatment: Following transfection, treat the cells with varying concentrations of this compound or DMSO (vehicle control).
-
Incubation: Incubate the cells for a period sufficient to observe neurite retraction in the mutant LRRK2 expressing, vehicle-treated cells (e.g., 48-72 hours).
-
Fixation and Staining: Fix the cells with 4% PFA, permeabilize, and stain with a primary antibody against β-III tubulin, followed by a fluorescently labeled secondary antibody.
-
Imaging: Acquire images of the transfected (GFP-positive) neurons using a fluorescence microscope.
-
Data Analysis: Quantify the total neurite length per neuron using image analysis software. Compare the neurite lengths of this compound-treated neurons to vehicle-treated neurons to determine the neuroprotective effect. Calculate the EC50 value based on the dose-response curve.
Experimental Workflow Visualization
The following diagram provides a general workflow for evaluating the neuroprotective effects of this compound.
Conclusion
This compound is a highly potent and selective LRRK2 inhibitor with demonstrated neuroprotective effects in cellular models of Parkinson's disease. Its ability to attenuate neuronal injury induced by the pathogenic G2019S LRRK2 mutation at nanomolar concentrations highlights its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound as a disease-modifying therapy for Parkinson's disease and other neurodegenerative disorders associated with LRRK2 dysfunction. Further in vivo studies are warranted to establish its pharmacokinetic profile, safety, and efficacy in animal models of neurodegeneration.
References
- 1. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
CZC-54252 Hydrochloride: A Technical Guide for Researchers
For Research Use Only. Not for use in humans or diagnostic procedures.
Introduction
CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4][5] LRRK2 is a large, multi-domain protein that includes a kinase and a GTPase domain.[6] Mutations in the LRRK2 gene, particularly the G2019S mutation which leads to increased kinase activity, are a significant cause of both familial and sporadic Parkinson's disease.[1][6][7] This has made LRRK2 a key therapeutic target for the development of novel treatments for this neurodegenerative disorder.[4] CZC-54252 has demonstrated neuroprotective activity in cellular models of Parkinson's disease.[1][2] This document provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals.
Core Properties and Activity
This compound is a cell-permeable compound that acts as a potent inhibitor of both wild-type LRRK2 and the pathogenic G2019S mutant.[3] Its inhibitory and neuroprotective activities have been quantified in various assays.
Table 1: In Vitro Inhibitory and Cellular Protective Activity of CZC-54252
| Target/Assay | IC50 / EC50 | Reference |
| Wild-Type LRRK2 (human) | 1.28 nM | [1][3][4][5][8][9] |
| G2019S Mutant LRRK2 (human) | 1.85 nM | [1][3][4][5][8][9] |
| Attenuation of G2019S LRRK2-induced neuronal injury in primary human neurons | ~1 nM | [1][2][3][4][5] |
Kinase Selectivity
The selectivity of a kinase inhibitor is a critical parameter to minimize off-target effects. CZC-54252 has been profiled against a broad panel of kinases and has demonstrated good selectivity for LRRK2.
Table 2: Kinase Selectivity Profile of CZC-54252
| Assay Type | Number of Kinases Profiled | Key Findings | Reference |
| Quantitative Mass Spectrometry | 185 | Exhibited good selectivity, potently inhibiting only a small number of other kinases. | [9] |
LRRK2 Signaling Pathway and Inhibition by CZC-54252
The precise signaling pathways regulated by LRRK2 are still under active investigation. However, it is established that LRRK2's kinase activity is central to its pathological effects in Parkinson's disease. LRRK2 has been implicated in various cellular processes, including vesicular trafficking, autophagy, and inflammation. A key downstream event is the phosphorylation of a subset of Rab GTPases.[7] By inhibiting the kinase activity of LRRK2, CZC-54252 blocks these downstream signaling events, thereby mitigating neuronal toxicity.
Experimental Protocols
In Vitro LRRK2 Kinase Assay (TR-FRET based)
This protocol is adapted from the methods used in the initial characterization of CZC-54252.[9]
Objective: To determine the in vitro inhibitory potency (IC50) of CZC-54252 against wild-type and G2019S mutant LRRK2.
Materials:
-
Recombinant human wild-type LRRK2 and G2019S LRRK2
-
LRRKtide (or other suitable peptide substrate)
-
ATP
-
Kinase reaction buffer
-
This compound
-
TR-FRET detection reagents
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the LRRK2 enzyme, the peptide substrate, and the diluted CZC-54252.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km of LRRK2 for ATP (e.g., 100 µM).
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the TR-FRET detection reagents according to the manufacturer's instructions.
-
Read the plate on a suitable TR-FRET plate reader.
-
Calculate the percent inhibition for each concentration of CZC-54252 and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Neuronal Injury Assay in Primary Human Neurons
This protocol is based on the methods described by Ramsden et al. (2011).[9]
Objective: To assess the ability of CZC-54252 to protect against neuronal toxicity induced by mutant LRRK2.
Materials:
-
Primary human cortical neurons
-
Expression vectors for GFP (for neurite tracing), wild-type LRRK2, and G2019S LRRK2
-
Transfection reagent
-
This compound
-
High-content imaging system
Procedure:
-
Culture primary human cortical neurons.
-
Co-transfect neurons with the GFP expression vector and either an empty vector, wild-type LRRK2, or G2019S LRRK2.
-
Treat the transfected neurons with various concentrations of CZC-54252 or a vehicle control (DMSO).
-
Incubate the neurons for a period sufficient to observe neurite retraction in the G2019S LRRK2 expressing cells (e.g., 72 hours).
-
Fix and stain the neurons.
-
Acquire images using a high-content imaging system.
-
Quantify the average neurite length per GFP-positive neuron using an automated image analysis algorithm.
-
Express the data as a percentage of the empty vector control and determine the EC50 value for the neuroprotective effect of CZC-54252.
Conclusion
This compound is a valuable research tool for investigating the role of LRRK2 in both normal physiology and in the context of Parkinson's disease. Its high potency and selectivity make it a suitable compound for in vitro and cell-based studies aimed at elucidating the downstream consequences of LRRK2 inhibition and for the validation of LRRK2 as a therapeutic target. The provided experimental protocols offer a starting point for researchers to incorporate this inhibitor into their studies.
References
- 1. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tribioscience.com [tribioscience.com]
- 4. medkoo.com [medkoo.com]
- 5. LRRK2 | BioChemPartner [biochempartner.com]
- 6. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Preclinical Path of CZC-54252 Hydrochloride: A Technical Guide to Solubility and Storage
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and storage recommendations for CZC-54252 hydrochloride, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor. Aimed at researchers, scientists, and drug development professionals, this document synthesizes critical data to facilitate the effective use of this compound in preclinical research, particularly in the context of Parkinson's disease and other neurodegenerative disorders.
Core Compound Characteristics
This compound is a significant tool compound for investigating the physiological and pathological roles of LRRK2.[1][2][3] Its utility in research is underscored by its high potency, with IC50 values of 1.28 nM and 1.85 nM for wild-type and the pathogenic G2019S mutant LRRK2, respectively.[1][3] This inhibitor has demonstrated neuroprotective effects by attenuating neuronal injury induced by the LRRK2-G2019S mutant in primary human neurons, with an EC50 of approximately 1 nM.[1][3]
Solubility Profile of this compound
The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. Extensive data has been compiled from various sources to provide a comprehensive overview of this compound's solubility in common laboratory solvents. It is important to note that for dimethyl sulfoxide (DMSO), the use of fresh, anhydrous solvent is recommended as hygroscopic DMSO can significantly reduce solubility.[4][5][6]
| Solvent/System | Concentration (Mass) | Concentration (Molar) | Special Conditions |
| DMSO | 100 mg/mL | ~184.6 mM | Use of fresh, anhydrous DMSO is crucial. |
| 50 mg/mL | ~92.3 mM | - | |
| 33.33 mg/mL | ~61.6 mM | Requires sonication and heating to 60°C.[5] | |
| 10 mg/mL | ~18.5 mM | - | |
| DMF | 20 mg/mL | ~36.9 mM | - |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | ~0.92 mM | - |
| In Vivo Formulation 1 | 2.5 mg/mL | ~4.6 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| In Vivo Formulation 2 | 2 mg/mL | ~3.7 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
Recommended Storage and Stability
Proper storage of this compound is essential to maintain its integrity and activity over time. Recommendations for both the solid compound and solutions are outlined below.
| Form | Temperature | Duration | Additional Notes |
| Solid (Powder) | +4°C | Short-term | - |
| Ambient | Up to 1 year | Store desiccated.[7] | |
| -20°C | Long-term (months to years) | Recommended for long-term storage.[8][9] | |
| In Solvent | -20°C | Up to 1 month | Store in a sealed container, away from moisture.[5][7] |
| -80°C | 6 months to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[5][9] |
Experimental Protocol: Determining Equilibrium Solubility
The following is a generalized protocol for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.
Objective: To determine the thermodynamic equilibrium solubility of this compound in a specified solvent at a controlled temperature.
Materials:
-
This compound powder
-
Selected solvent (e.g., DMSO, water, PBS)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the clear filtrate using a validated HPLC method. Determine the concentration of this compound in the filtrate by comparing the peak area to the calibration curve generated from the standard solutions.
-
Data Reporting: Express the solubility in mg/mL and mM.
Mechanism of Action and LRRK2 Signaling Pathway
This compound exerts its effect by inhibiting the kinase activity of LRRK2.[1][3] LRRK2 is a complex, multi-domain protein that plays a role in various cellular processes, and its hyperactivity is linked to Parkinson's disease.[5][7] One of the key downstream effects of LRRK2 kinase activity is the phosphorylation of a subset of Rab GTPases.[6] This phosphorylation event is a critical step in the signaling cascade that can be blocked by LRRK2 inhibitors like CZC-54252.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]
- 7. The LRRK2 signalling system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 9. researchgate.net [researchgate.net]
The Discovery of CZC-54252 Hydrochloride: A Technical Guide to a Potent LRRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and preclinical characterization of CZC-54252 hydrochloride, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making it a key therapeutic target. This document details the compound's mechanism of action, the chemoproteomics-based discovery process, and key preclinical data.
Core Quantitative Data Summary
The following tables summarize the key quantitative data for CZC-54252, highlighting its potency and activity in cellular models.
| Table 1: In Vitro Potency of CZC-54252 | |
| Target | IC50 (nM) |
| Wild-Type LRRK2 | 1.28[1][2][3] |
| G2019S Mutant LRRK2 | 1.85[1][2][3] |
| Table 2: Cellular Activity of CZC-54252 | |
| Assay | EC50 (nM) |
| Attenuation of G2019S LRRK2-induced Neuronal Injury | ~1[1][2] |
Mechanism of Action: LRRK2 Inhibition
CZC-54252 is a potent and selective inhibitor of the kinase activity of LRRK2.[1][3] LRRK2 is a large, multi-domain protein, and mutations, such as the common G2019S substitution, can lead to increased kinase activity, which is believed to contribute to the neurodegeneration seen in Parkinson's disease. By inhibiting LRRK2 kinase activity, CZC-54252 has been shown to have neuroprotective effects in cellular models.[1]
LRRK2 Signaling Pathway and Point of Inhibition
The following diagram illustrates the LRRK2 signaling pathway and the inhibitory action of CZC-54252.
Discovery of CZC-54252: A Chemoproteomics Approach
The discovery of CZC-54252 was facilitated by a chemoproteomics-based strategy, which allowed for the identification of potent and selective LRRK2 inhibitors directly from complex biological samples.
Experimental Workflow for Inhibitor Discovery
The diagram below outlines the key steps in the chemoproteomics workflow that led to the identification of CZC-54252.
Experimental Protocols
In Vitro LRRK2 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay was used to determine the in vitro potency (IC50) of CZC-54252 against wild-type and G2019S mutant LRRK2.
-
Materials:
-
Recombinant human wild-type LRRK2 and G2019S LRRK2
-
Biotinylated peptide substrate
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-conjugated acceptor fluorophore
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound dissolved in DMSO
-
-
Procedure:
-
Prepare serial dilutions of CZC-54252 in DMSO and then in assay buffer.
-
In a 384-well plate, add the LRRK2 enzyme, peptide substrate, and the test compound (CZC-54252) or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the europium-labeled antibody and streptavidin-conjugated acceptor.
-
Incubate to allow for antibody binding and FRET signal development.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
-
Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration to determine the IC50 value.
-
Neuronal Cell-Based Assay for Neuroprotection
This assay was used to evaluate the ability of CZC-54252 to protect neurons from the toxic effects of mutant LRRK2.
-
Materials:
-
Primary cortical neurons or a suitable neuronal cell line
-
Lentiviral vectors expressing G2019S mutant LRRK2
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Reagents for assessing cell viability or neurite outgrowth (e.g., automated microscopy and image analysis software)
-
-
Procedure:
-
Culture primary neurons or neuronal cells in multi-well plates.
-
Transduce the cells with lentivirus expressing G2019S LRRK2.
-
Treat the transduced cells with various concentrations of CZC-54252 or DMSO (vehicle control).
-
Incubate the cells for a period sufficient to observe neurodegenerative changes (e.g., 48-72 hours).
-
Assess neuronal health by measuring parameters such as neurite length, cell viability, or apoptosis.
-
Quantify the results and plot the neuroprotective effect against the concentration of CZC-54252 to determine the EC50 value.
-
Conclusion
This compound is a potent and selective LRRK2 inhibitor discovered through an innovative chemoproteomics-based approach. Its ability to attenuate neuronal injury in cellular models of Parkinson's disease highlights the potential of targeting LRRK2 as a therapeutic strategy. While initial studies indicated poor brain penetration, the high potency and selectivity of CZC-54252 make it a valuable research tool for further elucidating the role of LRRK2 in both normal physiology and disease pathogenesis. Further optimization of this chemical scaffold could lead to the development of clinically viable drug candidates for the treatment of Parkinson's disease.
References
An In-depth Technical Guide to CZC-54252 Hydrochloride: A Potent LRRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes detailed summaries of its inhibitory potency, methodologies for key experimental assays, and a depiction of its role within the LRRK2 signaling pathway. This guide is intended to serve as a valuable resource for researchers investigating LRRK2-related neurodegenerative diseases.
Chemical Structure and Properties
This compound is a small molecule inhibitor with the systematic name N-(2-((5-chloro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide hydrochloride. Its chemical structure is characterized by a central pyrimidine scaffold.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₆Cl₂N₆O₄S |
| Molecular Weight | 541.5 g/mol [1] |
| CAS Number | 1191911-27-9 (free base)[1][2] |
| Purity | >98%[1] |
| Solubility | Soluble to 100 mM in DMSO[1] |
| Appearance | White to off-white solid |
| Storage | Store at -20°C[1] |
Mechanism of Action and Biological Activity
CZC-54252 is a highly potent and selective inhibitor of LRRK2 kinase activity.[3][4] It demonstrates nanomolar potency against both wild-type LRRK2 and the pathogenic G2019S mutant, which is commonly associated with familial and sporadic Parkinson's disease.[3][4] The inhibition of LRRK2 kinase activity by CZC-54252 has been shown to have neuroprotective effects, attenuating neuronal injury induced by the hyperactive G2019S LRRK2 mutant.[3][4]
Table 2: In Vitro Biological Activity of CZC-54252
| Target | Assay Type | IC₅₀ (nM) | EC₅₀ (nM) |
| Wild-Type LRRK2 | TR-FRET Kinase Assay | 1.28[3] | - |
| G2019S Mutant LRRK2 | TR-FRET Kinase Assay | 1.85[3] | - |
| G2019S LRRK2-induced Neuronal Injury | Neuroprotection Assay | - | ~1[3] |
LRRK2 Signaling Pathway
LRRK2 is a large, multi-domain protein that plays a complex role in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. Mutations in LRRK2, particularly the G2019S mutation, lead to increased kinase activity, which is believed to contribute to the pathogenesis of Parkinson's disease. CZC-54252 acts by inhibiting this aberrant kinase activity, thereby modulating downstream signaling events.
References
Methodological & Application
Application Notes and Protocols for CZC-54252 Hydrochloride in In Vitro Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene, particularly the G2019S mutation, are linked to both familial and sporadic cases of Parkinson's disease, leading to increased kinase activity.[2] this compound has demonstrated neuroprotective activity by attenuating neuronal injury induced by the LRRK2-G2019S mutant.[1][3][4] Its high potency and selectivity make it a valuable research tool for studying the physiological and pathological roles of LRRK2 and for the development of potential therapeutic interventions for neurodegenerative diseases.[2] The primary mechanism of action for this compound is the inhibition of LRRK2 kinase activity, which impacts downstream signaling pathways involved in autophagy, mitochondrial function, and neuroinflammation.[2]
Quantitative Data
The inhibitory and neuroprotective potency of this compound has been quantified in various in vitro assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 1.28 nM | Wild-Type LRRK2 | [1][5][6] |
| IC₅₀ | 1.85 nM | G2019S Mutant LRRK2 | [1][5][6] |
| EC₅₀ | ~1 nM | Attenuation of G2019S LRRK2-induced human neuronal injury | [1][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the simplified LRRK2 signaling pathway and a general experimental workflow for assessing the in vitro effects of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO up to 100 mM.[7][8]
-
Materials :
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure :
-
Bring the this compound powder and DMSO to room temperature.
-
Briefly centrifuge the vial of this compound to ensure all powder is at the bottom.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for 1 mg of CZC-54252 (MW: 541.45 g/mol ), add approximately 184.7 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
-
LRRK2 Kinase Activity Assay (TR-FRET)
This protocol is a general guideline for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure LRRK2 kinase activity.
-
Principle : This assay measures the phosphorylation of a substrate by LRRK2. A terbium-labeled anti-phospho-substrate antibody serves as the donor, and a GFP-tagged LRRK2 or substrate acts as the acceptor. Phosphorylation brings the donor and acceptor into proximity, allowing for energy transfer upon excitation.
-
Materials :
-
Recombinant LRRK2 (wild-type or mutant)
-
LRRKtide (a synthetic peptide substrate) or other suitable substrate
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
This compound serial dilutions
-
Terbium-labeled anti-phospho-LRRKtide antibody
-
Stop/detection buffer (e.g., TR-FRET dilution buffer containing EDTA)
-
384-well assay plates
-
TR-FRET compatible plate reader
-
-
Procedure :
-
Add 2.5 µL of serially diluted this compound in 4% DMSO to the assay wells.
-
Add 2.5 µL of 4x concentrated LRRK2 enzyme to the wells.
-
Initiate the reaction by adding 5 µL of 2x concentrated ATP and LRRKtide substrate.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Stop the reaction by adding 5 µL of stop/detection buffer containing the terbium-labeled antibody.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the TR-FRET ratio (520 nm/495 nm) and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Western Blot Analysis of LRRK2 Pathway Phosphorylation
This protocol describes the detection of LRRK2 autophosphorylation or phosphorylation of its downstream target Rab10.
-
Materials :
-
Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pS1292-LRRK2, anti-pT73-Rab10, anti-total LRRK2, anti-total Rab10, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure :
-
Plate cells and allow them to adhere and differentiate as needed.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize phosphoprotein levels to total protein and a loading control.
-
Cell Viability Assay (MTT/MTS)
This protocol assesses the neuroprotective effects of this compound against a neurotoxin.
-
Materials :
-
Neuronal cells
-
96-well plates
-
Neurotoxin (e.g., MPP+, rotenone, or overexpression of mutant LRRK2)
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
-
-
Procedure :
-
Seed neuronal cells in a 96-well plate and allow them to attach.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Induce cytotoxicity by adding a neurotoxin to the culture medium. Include control wells with no toxin and toxin-only.
-
Incubate for the desired period (e.g., 24-48 hours).
-
Add MTT (to a final concentration of 0.5 mg/mL) or MTS reagent to each well and incubate for 1-4 hours at 37°C.[9]
-
If using MTT, add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Neurite Outgrowth Assay
This assay evaluates the effect of this compound on the morphology of neurons.
-
Materials :
-
iPSC-derived neurons or primary neurons
-
Laminin-coated plates or coverslips
-
Neuron differentiation medium
-
This compound
-
4% Paraformaldehyde (PFA)
-
Primary antibody (e.g., anti-β-III-tubulin or anti-MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope with image analysis software (e.g., ImageJ with NeuronJ plugin)
-
-
Procedure :
-
Plate neurons on laminin-coated surfaces and allow for initial neurite extension.
-
Treat the neurons with this compound or vehicle control for a specified period (e.g., 72 hours).
-
Fix the cells with 4% PFA.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with a primary antibody against a neuronal marker like β-III-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope.
-
Analyze the images using software to quantify neurite length, number of branches, and other morphological parameters.
-
References
- 1. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. CZC 54252 | CAS 1191911-27-9 | LRRK2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for CZC-54252 Hydrochloride in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4][5] LRRK2 is a key enzyme implicated in the pathogenesis of Parkinson's disease, with mutations in the LRRK2 gene being a common cause of both familial and sporadic forms of the disease.[6][7] The G2019S mutation, in particular, leads to increased kinase activity, contributing to neuronal injury and degeneration.[8][9] this compound has demonstrated neuroprotective activity by attenuating this LRRK2-induced neuronal injury.[1][2][3][4] These application notes provide detailed protocols for the use of this compound in primary neuron cultures to investigate its neuroprotective effects.
Mechanism of Action
CZC-54252 is a potent and selective inhibitor of both wild-type and mutant forms of LRRK2.[1][4] Pathogenic mutations in LRRK2, such as G2019S, enhance its kinase activity, which is believed to contribute to neurodegeneration.[10] This increased kinase activity can lead to mitochondrial dysfunction, impaired autophagy, and neuroinflammation.[6][7] By inhibiting LRRK2 kinase activity, CZC-54252 helps to mitigate these downstream pathological effects, thereby exerting a neuroprotective effect.[1][10] Inhibition of LRRK2 has been shown to attenuate mitochondrial apoptosis, a key process in neuronal cell death.[1][10]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: In Vitro Potency of CZC-54252
| Target | IC50 (nM) | Reference |
| Wild-type LRRK2 | 1.28 | [1][2][3][4][11] |
| G2019S LRRK2 | 1.85 | [1][2][3][4][11] |
Table 2: Neuroprotective Efficacy of CZC-54252
| Model System | Parameter | EC50 (nM) | Effective Concentration | Reference |
| Primary human neurons with G2019S LRRK2 | Attenuation of neuronal injury | ~1 | 1.6 nM (full reversal) | [1][4] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which LRRK2 mutations can lead to neuronal injury and how CZC-54252 intervenes.
References
- 1. Pharmacological Inhibition of LRRK2 Exhibits Neuroprotective Activity in Mouse Photothrombotic Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Achieving Neuroprotection with LRRK2 kinase inhibitors in Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A microscopy-based small molecule screen in primary neurons reveals neuroprotective properties of the FDA-approved anti-viral drug Elvitegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CZC 54252 | CAS 1191911-27-9 | LRRK2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 8. researchgate.net [researchgate.net]
- 9. LRRK2 | BioChemPartner [biochempartner.com]
- 10. Pharmacological Inhibition of LRRK2 Exhibits Neuroprotective Activity in Mouse Photothrombotic Stroke Model [en-journal.org]
- 11. Neurite Outgrowth Assay [en.bio-protocol.org]
Application Notes and Protocols for CZC-54252 Hydrochloride in LRRK2 Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease. Mutations in the LRRK2 gene are a significant cause of both familial and sporadic forms of the disease, often leading to increased kinase activity and subsequent neuronal toxicity. CZC-54252 hydrochloride is a potent and selective small-molecule inhibitor of LRRK2, making it an invaluable tool for studying the enzyme's biological functions and its role in neurodegeneration. These application notes provide detailed protocols for utilizing this compound in LRRK2 kinase activity assays.
Data Presentation
This compound demonstrates high potency against both wild-type (WT) LRRK2 and the common pathogenic G2019S mutant. Its efficacy has been quantified through various biochemical and cell-based assays.
| Parameter | Value | Assay Conditions / Notes | Reference |
| IC50 (WT LRRK2) | 1.28 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based kinase activity assay. | [1][2][3] |
| IC50 (G2019S LRRK2) | 1.85 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based kinase activity assay. | [1][2][3][4] |
| EC50 | ~1 nM | Attenuation of G2019S LRRK2-induced human neuronal injury. | [1][4][5] |
Selectivity Profile: CZC-54252 has been profiled against a panel of 185 diverse kinases and was found to be highly selective for LRRK2, inhibiting only ten other kinases at higher concentrations.[6]
Solubility and Storage:
-
Solubility: Soluble in DMSO (up to 50 mg/ml).[7]
-
Storage of Powder: Store at -20°C for up to 3 years.[2]
-
Storage of Stock Solutions: Store in DMSO at -80°C for up to 1 year or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.
LRRK2 Signaling Pathway
LRRK2 is a complex, multi-domain protein that participates in a variety of cellular signaling pathways. Its kinase activity is central to its function and is implicated in the phosphorylation of downstream targets, including a subset of Rab GTPases. This activity influences vesicular trafficking, autophagy, and mitochondrial function.
Experimental Protocols
In Vitro LRRK2 Kinase Activity Assay (Luminescence-Based)
This protocol is based on the principles of the ADP-Glo™ Kinase Assay and is designed to measure the amount of ADP produced during the kinase reaction, which correlates with LRRK2 activity.
Materials:
-
Recombinant LRRK2 (WT or G2019S)
-
LRRKtide or Nictide peptide substrate
-
This compound
-
ATP
-
LRRK2 Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the CZC-54252 stock solution in DMSO to create a concentration range for IC50 determination.
-
Dilute the recombinant LRRK2 enzyme and the peptide substrate in LRRK2 Kinase Buffer to the desired working concentrations.
-
Prepare the ATP solution in LRRK2 Kinase Buffer. The final ATP concentration should be at or near the Km for LRRK2 (approximately 100 µM).
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted this compound or DMSO (for vehicle control and no-inhibitor control wells) to the wells of a 384-well assay plate.
-
Add 2 µL of the diluted LRRK2 enzyme solution to each well.
-
Gently mix and pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60-120 minutes. The incubation time may need to be optimized based on the specific activity of the enzyme batch.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular LRRK2 Autophosphorylation Assay
This protocol describes a method to assess the inhibitory effect of CZC-54252 on LRRK2 kinase activity within a cellular context by measuring the autophosphorylation of LRRK2 at Serine 1292 (pS1292), a reliable marker of LRRK2 activity.[8][9]
Materials:
-
HEK293 cells or other suitable cell line (can be transfected to overexpress WT or mutant LRRK2)
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-pS1292-LRRK2 and anti-total-LRRK2
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP for Western blotting or a fluorophore for immuno-fluorescence)
-
Detection reagents (e.g., ECL for Western blotting)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for a predetermined amount of time (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Detection of pS1292-LRRK2:
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against pS1292-LRRK2 and total LRRK2.
-
Incubate with the appropriate secondary antibodies.
-
Detect the signal using a suitable detection reagent.
-
-
Immunoassay (e.g., HTRF):
-
Follow the manufacturer's protocol for the specific immunoassay kit being used.[9] This typically involves adding cell lysate to a microplate followed by the addition of detection antibodies and reading the signal on a compatible plate reader.
-
-
-
Data Analysis:
-
Quantify the band intensities (for Western blotting) or the assay signal.
-
Normalize the pS1292-LRRK2 signal to the total LRRK2 signal for each sample.
-
Plot the normalized pS1292-LRRK2 levels against the concentration of this compound to determine the cellular EC50.
-
Conclusion
This compound is a highly potent and selective inhibitor of LRRK2 kinase activity. The protocols outlined above provide robust methods for characterizing the inhibitory activity of CZC-54252 and other potential LRRK2 inhibitors both in vitro and in a cellular environment. These assays are essential tools for advancing our understanding of LRRK2 biology and for the development of novel therapeutics for Parkinson's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LRRK2 | BioChemPartner [biochempartner.com]
- 6. dovepress.com [dovepress.com]
- 7. tribioscience.com [tribioscience.com]
- 8. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
Application Notes and Protocols for Cell-Based Assays with CZC-54252 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research.[1][2] Mutations in the LRRK2 gene, particularly the G2019S mutation, are linked to both familial and sporadic cases of Parkinson's disease. This hyperactive mutant of LRRK2 is associated with neuronal injury and death. This compound has demonstrated neuroprotective activity by attenuating this neuronal injury.[1][3][4] These application notes provide detailed protocols for utilizing this compound in relevant cell-based assays to investigate its neuroprotective effects and mechanism of action.
Mechanism of Action
This compound acts as a selective inhibitor of LRRK2 kinase activity.[1][2][3] LRRK2 is a complex protein with multiple domains, including a kinase domain that, when mutated, can lead to increased phosphorylation of its substrates. This aberrant kinase activity is implicated in the pathogenesis of Parkinson's disease through disruption of cellular pathways including vesicular trafficking and autophagy.[5] this compound specifically targets the kinase activity of both wild-type and mutant LRRK2, thereby mitigating its downstream pathological effects.[2][3]
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type |
| Wild-Type LRRK2 | 1.28 | Cell-free kinase assay |
| G2019S Mutant LRRK2 | 1.85 | Cell-free kinase assay |
Data sourced from multiple suppliers and publications.[1][2][3]
Table 2: Cellular Activity of this compound
| Cellular Model | Parameter | EC50 (nM) | Effective Concentration for Full Reversal |
| Primary human neurons expressing G2019S LRRK2 | Attenuation of neuronal injury | ~1 | 1.6 nM |
Data sourced from published research.[3][6]
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving LRRK2 and the point of intervention for this compound. Pathogenic mutations in LRRK2, such as G2019S, lead to its hyperactivation. This results in the phosphorylation of downstream substrates, including a subset of Rab GTPases, which in turn disrupts vesicular trafficking and autophagy. This disruption contributes to neuronal toxicity and degeneration. This compound inhibits the kinase activity of LRRK2, thereby preventing these downstream pathological events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. CZC 54252 | CAS 1191911-27-9 | LRRK2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CZC-54252 Hydrochloride Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease and other neurodegenerative disorders.[1][2][3] This document provides detailed application notes and protocols for the administration of this compound in mouse models, based on available preclinical data. It includes information on the compound's mechanism of action, biophysical properties, and recommended guidelines for in vivo use. The protocols outlined below are intended to serve as a starting point for researchers, and specific experimental parameters may require optimization based on the research objectives and mouse model used.
Introduction to this compound
CZC-54252 is a small molecule inhibitor that demonstrates high potency and selectivity for both wild-type LRRK2 and its pathogenic G2019S mutant form.[4][5] The G2019S mutation is one of the most common genetic causes of familial and sporadic Parkinson's disease, leading to increased LRRK2 kinase activity.[6] By inhibiting LRRK2, CZC-54252 has been shown to attenuate neuronal injury in human neuron models, highlighting its neuroprotective potential.[4][5]
A critical consideration for in vivo studies targeting the central nervous system is the blood-brain barrier penetration of the compound. Pharmacokinetic studies have indicated that CZC-54252 has poor brain penetration (~4%).[7] This suggests that for studies requiring central LRRK2 inhibition, alternative, more brain-penetrant inhibitors might be more suitable. However, CZC-54252 remains a valuable tool for in vitro studies and for in vivo investigations focused on peripheral LRRK2 activity or in models where the blood-brain barrier may be compromised.
Quantitative Data Summary
The following table summarizes the key in vitro potency data for CZC-54252.
| Target | IC50 (nM) | Assay Type | Reference |
| Wild-Type LRRK2 | 1.28 | Cell-free assay | [8] |
| G2019S Mutant LRRK2 | 1.85 | Cell-free assay | [8] |
Signaling Pathway
Experimental Protocols
Due to the limited publicly available in vivo data for this compound, the following protocols are based on general practices for administering similar small molecule inhibitors to mice and should be adapted and optimized for specific experimental needs.
Formulation of this compound for In Vivo Administration
4.1.1. Oral Administration Formulation (Suspension)
This formulation is suitable for administration via oral gavage.
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the 0.5% CMC-Na solution by slowly adding CMC-Na to sterile water while stirring vigorously. Heat gently if necessary to fully dissolve. Allow the solution to cool to room temperature.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to achieve a homogenous suspension at the desired final concentration.
-
It is recommended to prepare this formulation fresh before each use. If storage is necessary, store at 4°C for a short period and ensure it is thoroughly mixed before administration.
-
4.1.2. Parenteral Administration Formulation (Solution/Suspension)
This formulation may be suitable for intraperitoneal (IP) or subcutaneous (SC) injection. However, the solubility of this compound in aqueous solutions is limited.
-
Vehicle: A multi-component system such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Procedure:
-
Dissolve the weighed this compound in DMSO first.
-
Add PEG300 and mix thoroughly.
-
Add Tween 80 and continue to mix until the solution is clear.
-
Finally, add the saline and mix to achieve the final desired concentration.
-
This formulation should be prepared fresh and used immediately. Sonication may be required to aid dissolution.
-
Administration in a Hypothetical Parkinson's Disease Mouse Model
This protocol is a general guideline and has not been specifically validated for this compound.
-
Mouse Model: A neurotoxin-based model (e.g., MPTP) or a genetic model of Parkinson's disease.
-
Dosage: A dose-response study would be necessary. Based on other LRRK2 inhibitors, a starting range of 10-50 mg/kg could be explored.
-
Route of Administration: Oral gavage or intraperitoneal injection.
-
Frequency: Once or twice daily.
-
Duration: Dependent on the specific aims of the study, ranging from acute administration (a few days) to chronic treatment (several weeks).
-
Control Group: A vehicle control group receiving the same volume and formulation without the active compound is essential.
-
Outcome Measures:
-
Behavioral assessments (e.g., rotarod, cylinder test).
-
Post-mortem analysis of brain tissue for markers of neurodegeneration (e.g., tyrosine hydroxylase staining).
-
Biochemical analysis of LRRK2 activity in peripheral tissues and, if possible, in the brain (e.g., phosphorylation of Rab GTPases).
-
Experimental Workflow
Safety and Toxicology Considerations
Inhibition of LRRK2 has been associated with potential effects on peripheral organs, particularly the lungs and kidneys, in some animal models.[9] While no specific toxicology data for this compound is publicly available, researchers should monitor for any signs of adverse effects, such as changes in body weight, food and water intake, and general animal well-being. Histopathological examination of key organs at the end of the study is recommended.
Conclusion
This compound is a valuable research tool for studying the role of LRRK2. Its high potency and selectivity make it ideal for in vitro experiments. While its utility for in vivo studies targeting the central nervous system is limited by its poor brain penetration, it may be suitable for investigating the peripheral functions of LRRK2. The protocols and information provided herein are intended to guide researchers in the design of their studies, with the strong recommendation that dose-finding and tolerability studies are conducted prior to large-scale efficacy experiments.
References
- 1. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CZC 54252 | CAS 1191911-27-9 | LRRK2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 3. neuroscience.jhu.edu [neuroscience.jhu.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Effect of selective LRRK2 kinase inhibition on nonhuman primate lung | Parkinson's Disease [michaeljfox.org]
Application Notes and Protocols: Preparing CZC-54252 Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of CZC-54252 hydrochloride, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Accurate preparation of this stock solution is critical for ensuring reproducible results in studies related to Parkinson's disease and other neurodegenerative disorders.
Introduction
This compound is a valuable research tool for investigating the cellular functions of LRRK2, a kinase implicated in both familial and sporadic Parkinson's disease.[1] It acts as a potent inhibitor of both wild-type LRRK2 and the common G2019S mutant, with IC50 values in the low nanomolar range (1.28 nM and 1.85 nM, respectively).[2] Its neuroprotective effects have been demonstrated in primary human neurons, where it attenuates neuronal injury induced by the LRRK2-G2019S mutation with an EC50 of approximately 1 nM.[2][3]
Due to its hydrophobic nature, this compound is practically insoluble in water and ethanol.[4] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
Quantitative Data Summary
For accurate and reproducible experimental outcomes, it is essential to use precise measurements. The key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Source(s) |
| Chemical Formula | C₂₂H₂₅ClN₆O₄S·HCl | |
| Molecular Weight | 541.45 g/mol | [5] |
| CAS Number | 1784253-05-9 | [5] |
| Purity | ≥98% | |
| Appearance | Solid powder / Yellow solid | [1][5] |
| Solubility in DMSO | Soluble to 100 mM | [1][6] |
| Storage (Solid) | -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Keep dry and away from light. | [5] |
| Storage (Stock Solution in DMSO) | -20°C (up to 1 year) or -80°C (up to 2 years). Aliquot to avoid repeated freeze-thaw cycles. | [7] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. The concentration can be adjusted based on experimental needs by modifying the mass of the compound or the volume of the solvent.
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.41 mg of the compound.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Using a calibrated pipette, add the calculated volume of DMSO. For the 5.41 mg example, add 1 mL of DMSO.
-
Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved.[2] Gentle warming (up to 60°C) or sonication can be used to aid dissolution if necessary.[2][6] Ensure the final solution is clear and free of particulates.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[2][7]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[7] When stored at -80°C, the solution can be stable for up to two years.[7]
Preparation of Working Solutions
For cell-based assays, the high-concentration DMSO stock solution must be further diluted in an appropriate aqueous buffer or cell culture medium to the final desired working concentration. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could affect cellular viability or function (typically ≤0.1%).
Diagrams
Caption: Workflow for this compound Stock Solution Preparation.
Caption: Inhibition of LRRK2 Signaling Pathway by CZC-54252.
References
- 1. CZC 54252 | CAS 1191911-27-9 | LRRK2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. CZC-54252 | LRRK2 | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CZC-54252 Hydrochloride in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CZC-54252 hydrochloride, a potent and selective LRRK2 inhibitor, in immunofluorescence (IF) staining protocols. This document outlines the mechanism of action, key experimental data, detailed protocols for cell treatment and immunofluorescence, and visual aids to facilitate experimental design and execution.
Introduction
This compound is a powerful small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in neurodegenerative diseases, particularly Parkinson's disease.[1][2] Its high potency and selectivity make it an invaluable tool for studying LRRK2-mediated signaling pathways and cellular processes.[3][4][5][6] Immunofluorescence staining is a crucial technique to visualize the subcellular localization of proteins and to understand the effects of inhibitors like CZC-54252 on these localizations. These notes provide a framework for using this compound as a modulator of LRRK2 activity prior to immunofluorescent detection of LRRK2 or other downstream targets.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of LRRK2.[3][4] LRRK2 is a large, multi-domain protein, and mutations in the LRRK2 gene are a significant cause of familial and sporadic Parkinson's disease.[1] The G2019S mutation, in particular, leads to increased kinase activity and subsequent neuronal toxicity. CZC-54252 has been shown to potently inhibit both wild-type and the G2019S mutant form of LRRK2, thereby attenuating neuronal injury.[3][4][5] By blocking LRRK2's kinase function, CZC-54252 can be used to investigate the role of LRRK2 in various cellular processes, including protein trafficking, autophagy, and mitochondrial function, which can be visualized using immunofluorescence.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available in vitro data.
| Parameter | Value | Reference |
| IC50 (Wild-type LRRK2) | 1.28 nM | [3][4][5][6] |
| IC50 (G2019S LRRK2) | 1.85 nM | [3][4][5][6] |
| EC50 (Neuronal Injury Attenuation) | ~1 nM | [3][4][5] |
Table 1: In Vitro Efficacy of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (198.02 mM) | [6][7] |
| Water | Insoluble | [6] |
| Ethanol | Insoluble | [6] |
Table 2: Solubility of CZC-54252
Signaling Pathway
The diagram below illustrates the inhibitory action of CZC-54252 on the LRRK2 signaling pathway, which is implicated in Parkinson's disease pathogenesis.
Caption: Inhibition of LRRK2 signaling by this compound.
Experimental Protocols
This section provides a detailed workflow for treating cells with this compound followed by an immunofluorescence staining protocol to visualize proteins of interest.
Experimental Workflow
The following diagram outlines the general experimental workflow.
Caption: General workflow for immunofluorescence staining after CZC-54252 treatment.
A. Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.415 mg of this compound (Molecular Weight: 541.46 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
B. Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., SH-SY5Y neuroblastoma cells, primary neurons) onto sterile glass coverslips in a multi-well plate at an appropriate density to achieve 60-70% confluency at the time of treatment.
-
Treatment: The day after seeding, replace the culture medium with fresh medium containing the desired concentration of this compound. A final concentration range of 1 nM to 100 nM is recommended for initial experiments, based on the provided EC50 value.[3][4][5] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.
-
Incubation: Incubate the cells for the desired period (e.g., 2, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the specific experimental question and the turnover rate of the protein of interest.
C. Immunofluorescence Staining Protocol
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
-
Fixation:
-
After treatment, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the protein of interest (e.g., anti-LRRK2, anti-phospho-Rab10) in the blocking buffer at the manufacturer's recommended concentration.
-
Remove the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Dilute the appropriate fluorophore-conjugated secondary antibody in the blocking buffer. Protect the antibody from light.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each in the dark.
-
(Optional) Counterstain the nuclei by incubating with a DAPI or Hoechst solution for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the fluorophores used.
-
Analyze the images to quantify changes in protein expression, localization, or co-localization in response to this compound treatment.
-
Concluding Remarks
This compound is a valuable research tool for investigating the cellular functions of LRRK2. The protocols provided here offer a starting point for designing and executing immunofluorescence experiments to study the effects of this potent inhibitor. Researchers should optimize these protocols for their specific experimental systems to achieve the most reliable and informative results.
References
- 1. CZC 54252 | CAS 1191911-27-9 | LRRK2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 2. LRRK2 | BioChemPartner [biochempartner.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis Following CZC-54252 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research.[1][2] LRRK2 is a large, multi-domain protein with kinase activity, and mutations in the LRRK2 gene are linked to both familial and sporadic forms of the disease.[2] These mutations often lead to increased kinase activity, making the development of LRRK2 inhibitors like CZC-54252 a promising therapeutic strategy.[2]
Western blot analysis is a crucial technique to assess the efficacy and mechanism of action of LRRK2 inhibitors. This document provides detailed protocols for utilizing Western blotting to measure the inhibition of LRRK2 kinase activity in cell-based assays following treatment with this compound. The primary readouts for LRRK2 inhibition are the phosphorylation status of LRRK2 itself and its downstream substrates, such as Rab10.[1][3]
Signaling Pathway
The kinase activity of LRRK2 leads to its autophosphorylation and the phosphorylation of various downstream substrates, including Rab GTPases.[1][4] CZC-54252, as a selective LRRK2 inhibitor, blocks this phosphorylation cascade. A key biomarker for LRRK2 kinase activity is the phosphorylation of Rab10 at Threonine 73 (pRab10 T73).[1][3] Inhibition of LRRK2 by CZC-54252 is expected to cause a significant reduction in the levels of pRab10 (T73) as well as LRRK2 autophosphorylation at sites such as Serine 935 (pLRRK2 S935) and Serine 1292 (pLRRK2 S1292).[2][3][5]
Experimental Protocols
This section details the step-by-step procedure for treating cells with this compound and subsequently analyzing LRRK2 pathway proteins by Western blot.
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293T, SH-SY5Y, or primary neurons) at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 1-2 hours). Include a vehicle control (DMSO) in parallel.[6]
Sample Preparation: Cell Lysis
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7]
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[1]
-
Scraping and Collection: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the BCA assay.[7]
Western Blotting Workflow
SDS-PAGE and Protein Transfer
-
Sample Preparation for Loading: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5 minutes to denature the proteins.[1]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[4]
Immunodetection
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting the proteins of interest. It is recommended to analyze the following:
-
Phospho-LRRK2 (Ser935 or Ser1292)
-
Total LRRK2
-
Phospho-Rab10 (Thr73)
-
Total Rab10
-
A loading control (e.g., GAPDH, β-actin, or β-tubulin) Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations and incubate overnight at 4°C with gentle agitation.[6]
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.[1]
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST to remove unbound secondary antibody.[1]
Detection and Data Analysis
-
Chemiluminescent Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[1]
-
Image Acquisition: Capture images, ensuring that the signal is not saturated.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Data Normalization: Normalize the intensity of the phosphoprotein bands (pLRRK2, pRab10) to their respective total protein bands (Total LRRK2, Total Rab10). Further normalize these ratios to the loading control to account for any variations in protein loading.[1]
Data Presentation
The quantitative data obtained from the densitometric analysis of the Western blots should be summarized in tables for clear comparison of the effects of different concentrations of this compound.
Table 1: Effect of this compound on LRRK2 Ser935 Phosphorylation
| Treatment Concentration (nM) | Normalized pLRRK2 (S935) / Total LRRK2 Ratio (Arbitrary Units) | % Inhibition of LRRK2 Phosphorylation |
| Vehicle (DMSO) | 1.00 ± 0.08 | 0% |
| 1 | 0.45 ± 0.05 | 55% |
| 10 | 0.12 ± 0.03 | 88% |
| 100 | 0.03 ± 0.01 | 97% |
| 1000 | 0.01 ± 0.01 | 99% |
| Data are presented as mean ± SEM from three independent experiments and are for illustrative purposes. |
Table 2: Effect of this compound on Rab10 Thr73 Phosphorylation
| Treatment Concentration (nM) | Normalized pRab10 (T73) / Total Rab10 Ratio (Arbitrary Units) | % Inhibition of Rab10 Phosphorylation |
| Vehicle (DMSO) | 1.00 ± 0.10 | 0% |
| 1 | 0.38 ± 0.06 | 62% |
| 10 | 0.09 ± 0.02 | 91% |
| 100 | 0.02 ± 0.01 | 98% |
| 1000 | < 0.01 | >99% |
| Data are presented as mean ± SEM from three independent experiments and are for illustrative purposes. |
Troubleshooting
-
No or Weak Signal:
-
Confirm that the cell line expresses detectable levels of LRRK2 and Rab10.
-
Optimize primary and secondary antibody concentrations and incubation times.
-
Ensure proper protein transfer from the gel to the membrane.
-
-
High Background:
-
Ensure the blocking step is sufficient.
-
Optimize antibody concentrations to reduce non-specific binding.
-
Increase the number and duration of the washing steps.[1]
-
-
Inconsistent Results:
-
Ensure accurate and consistent protein quantification and loading.
-
Maintain consistent experimental conditions, including cell confluency, treatment times, and antibody dilutions.
-
By following these detailed protocols, researchers can effectively employ Western blot analysis to quantify the inhibitory effects of this compound on the LRRK2 signaling pathway, providing valuable insights for drug development and neurodegenerative disease research.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective LRRK2 kinase inhibition reduces phosphorylation of endogenous Rab10 and Rab12 in human peripheral mononuclear blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 6. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]
- 7. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 8. Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of LRRK2 kinase activity leads to dephosphorylation of Ser910/Ser935, disruption of 14-3-3 binding and altered cytoplasmic localization - PMC [pmc.ncbi.nlm.nih.gov]
Application of CZC-54252 in High-Throughput Screening for LRRK2 Inhibition
Abstract
CZC-54252 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research. This document provides detailed application notes and protocols for the use of CZC-54252 in high-throughput screening (HTS) assays designed to identify and characterize LRRK2 inhibitors. The provided methodologies are intended for researchers, scientists, and drug development professionals.
Introduction
Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease. These mutations often lead to increased LRRK2 kinase activity, which is implicated in neuronal toxicity and degeneration. CZC-54252 has demonstrated high potency in inhibiting both wild-type and G2019S mutant LRRK2, making it a valuable tool for studying LRRK2-mediated signaling pathways and for the discovery of novel therapeutic agents. High-throughput screening assays are essential for efficiently evaluating large compound libraries for their potential to inhibit LRRK2 activity. This document outlines protocols for biochemical and cell-based HTS assays suitable for use with CZC-54252.
LRRK2 Signaling Pathway
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It is involved in a variety of cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. The kinase activity of LRRK2 is central to its pathological role in Parkinson's disease. One of the key downstream effects of LRRK2 activation is the phosphorylation of a subset of Rab GTPases, which are master regulators of membrane trafficking. The following diagram illustrates a simplified overview of the LRRK2 signaling pathway.
Quantitative Data for CZC-54252
The inhibitory potency of CZC-54252 against LRRK2 has been determined in various assays. The following tables summarize the key quantitative data for CZC-54252 and provide a comparison with another known LRRK2 inhibitor, LRRK2-IN-1.
| Compound | Target | IC50 (nM) | Assay Type |
| CZC-54252 | LRRK2 (Wild-Type) | 1.28[1][2][3][4][5] | Biochemical Kinase Assay |
| CZC-54252 | LRRK2 (G2019S) | 1.85[1][2][3][4][5] | Biochemical Kinase Assay |
| LRRK2-IN-1 | LRRK2 (Wild-Type) | ~6 | Biochemical Kinase Assay |
| LRRK2-IN-1 | LRRK2 (G2019S) | ~13 | Biochemical Kinase Assay |
| Compound | Cellular Effect | EC50 (nM) | Cell Type |
| CZC-54252 | Attenuation of G2019S LRRK2-induced neuronal injury | ~1[1][2][3][4] | Primary Human Neurons |
Experimental Protocols
The following are detailed protocols for high-throughput screening assays to identify and characterize LRRK2 inhibitors like CZC-54252.
Biochemical LRRK2 Kinase Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the biochemical potency of compounds against LRRK2.
Materials:
-
Recombinant LRRK2 (Wild-Type or G2019S mutant)
-
LRRKtide (or other suitable peptide substrate)
-
ATP
-
Terbium (Tb)-labeled anti-phospho-LRRKtide antibody
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BSA)
-
CZC-54252 (or other test compounds) dissolved in DMSO
-
384-well low-volume black microplates
-
TR-FRET compatible plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of CZC-54252 in DMSO. A typical starting concentration for IC50 determination would be in the range of 1 µM down to sub-nanomolar concentrations.
-
Reagent Preparation:
-
Prepare a solution of LRRK2 enzyme and LRRKtide substrate in assay buffer. Optimal concentrations should be determined empirically but can start around 2-5 nM for the enzyme and 200-400 nM for the substrate.
-
Prepare an ATP solution in assay buffer. The final ATP concentration should be at or near the Km for LRRK2 (e.g., ~100 µM).
-
-
Assay Procedure:
-
Add 50 nL of the compound dilution or DMSO (as a control) to the wells of a 384-well plate.
-
Add 5 µL of the LRRK2 enzyme/substrate mixture to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate for 60-90 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of a solution containing the Tb-labeled anti-phospho-LRRKtide antibody in a buffer containing EDTA.
-
Incubate for at least 60 minutes at room temperature, protected from light.
-
-
TR-FRET Measurement: Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~665 nm (acceptor) and ~615 nm (donor).
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) for each well.
-
Calculate the percentage of inhibition for each concentration of CZC-54252 relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the CZC-54252 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
Application Notes and Protocols for Studying Autophagy Pathways with CZC-54252 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] LRRK2 is a complex, multi-domain protein that has been implicated in a variety of cellular processes, and its mutation is a common cause of familial Parkinson's disease. Emerging evidence suggests a critical role for LRRK2 in the regulation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. These application notes provide detailed information and protocols for utilizing this compound as a tool to investigate the intricate relationship between LRRK2 and autophagy.
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of LRRK2.[1][2] LRRK2 is generally considered a negative regulator of autophagy. Inhibition of LRRK2 kinase activity by CZC-54252 is expected to induce or enhance autophagic flux. The precise downstream signaling cascade is an active area of research, but it is understood that LRRK2 can influence autophagy through mTOR-independent pathways and by modulating the function of Rab GTPases, which are key regulators of vesicle trafficking in the autophagy process. By inhibiting LRRK2, this compound can lead to an increase in the formation of autophagosomes and subsequent lysosomal degradation of cellular cargo.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Leucine-rich repeat kinase 2 (LRRK2) | [1][2] |
| IC₅₀ (Wild-Type LRRK2) | 1.28 nM | [2] |
| IC₅₀ (G2019S LRRK2) | 1.85 nM | [2] |
| Formulation | Hydrochloride salt | [1] |
| Molecular Weight | 541.45 g/mol (hydrochloride) | N/A |
| Solubility | Soluble in DMSO | [2] |
Table 2: Expected Quantitative Outcomes of this compound Treatment on Autophagy Markers
| Assay | Treatment Group | Expected Outcome | Fold Change (Hypothetical) |
| Western Blot | Control (Vehicle) | Basal LC3-II/Actin ratio | 1.0 |
| CZC-54252 (e.g., 10 nM) | Increased LC3-II/Actin ratio | 2.5 - 4.0 | |
| CZC-54252 + Bafilomycin A1 | Further increased LC3-II/Actin ratio | 4.0 - 6.0 | |
| Fluorescence Microscopy | Control (Vehicle) | Low number of LC3 puncta/cell | 1.0 |
| CZC-54252 (e.g., 10 nM) | Increased number of LC3 puncta/cell | 3.0 - 5.0 | |
| CZC-54252 + Bafilomycin A1 | Further increased number of LC3 puncta/cell | 5.0 - 8.0 |
Note: The fold changes are hypothetical and will vary depending on the cell type, experimental conditions, and concentration of this compound used.
Experimental Protocols
Protocol 1: Analysis of Autophagy by Western Blotting
This protocol describes the detection of the autophagy marker protein, Microtubule-associated protein 1A/1B-light chain 3 (LC3), by Western blotting. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II is indicative of autophagy induction.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Bafilomycin A1 (optional, for autophagic flux assessment)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle (DMSO) for a predetermined time (e.g., 6, 12, 24 hours).
-
For autophagic flux analysis, treat a parallel set of wells with this compound in the presence of Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the incubation period.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against LC3B (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control using image analysis software.
-
Calculate the ratio of LC3-II to the loading control for each sample.
-
Protocol 2: Visualization of Autophagosomes by Fluorescence Microscopy
This protocol details the use of fluorescence microscopy to visualize the formation of autophagosomes, which appear as punctate structures when labeled with a fluorescently tagged LC3 protein.
Materials:
-
Cells stably or transiently expressing a fluorescently tagged LC3 construct (e.g., GFP-LC3 or mRFP-GFP-LC3)
-
This compound
-
Cell culture medium and supplements
-
Glass-bottom dishes or coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Transfection (if applicable):
-
Seed cells expressing fluorescently tagged LC3 onto glass-bottom dishes or coverslips.
-
If using transient transfection, transfect cells with the LC3 plasmid according to the manufacturer's protocol and allow for expression for 24-48 hours.
-
-
Cell Treatment:
-
Treat cells with this compound at the desired concentrations and for the desired time points as described in Protocol 1.
-
Include a vehicle control and optionally, a positive control for autophagy induction (e.g., starvation or rapamycin).
-
-
Cell Fixation and Staining:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash cells three times with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize the cells using a fluorescence microscope equipped with appropriate filters for the fluorescent tags used.
-
Capture images from multiple random fields for each experimental condition.
-
Quantify the number of fluorescent LC3 puncta per cell using image analysis software (e.g., ImageJ/Fiji). An automated workflow for puncta counting is recommended to avoid bias.
-
Calculate the average number of puncta per cell for each condition and perform statistical analysis.
-
Mandatory Visualizations
Caption: LRRK2-autophagy signaling pathway and the inhibitory action of CZC-54252.
Caption: General experimental workflow for studying autophagy with CZC-54252 HCl.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CZC-54252 Hydrochloride for Your Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of CZC-54252 hydrochloride, a potent and selective LRRK2 inhibitor. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1] It has been shown to inhibit both wild-type LRRK2 and the G2019S mutant form, which is commonly associated with Parkinson's disease.[2] By inhibiting LRRK2, CZC-54252 can help to mitigate neuronal injury induced by LRRK2-G2019S mutant activity.[3]
Q2: What is a good starting concentration for my in vitro experiments?
A2: A good starting point for in vitro experiments is to perform a dose-response curve. Based on published data, CZC-54252 has an IC50 of 1.28 nM for wild-type LRRK2 and 1.85 nM for the G2019S mutant.[2][4][5] It has been shown to attenuate neuronal injury in primary human neurons with an EC50 of approximately 1 nM.[3][4] Therefore, a concentration range from 0.1 nM to 100 nM would be a reasonable starting point for most cell-based assays.
Q3: How do I dissolve this compound?
A3: this compound is soluble in DMSO up to 100 mM.[1] For most in vitro experiments, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in your cell culture medium or assay buffer.[6] Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity or off-target effects.[7][8]
Q4: How should I store this compound stock solutions?
A4: Stock solutions should be stored at -20°C or -80°C.[2][4] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[9] When stored at -20°C, the stock solution is stable for at least one month, and for up to two years at -80°C.[2][4]
Q5: I'm observing high variability in my results. What could be the cause?
A5: High variability can be due to several factors. Inconsistent sample handling, issues with the complete solubilization of the compound, or degradation of the compound in the culture medium can all contribute.[9] Ensure your stock solution is fully dissolved and that you are using consistent cell seeding densities and treatment times. It is also good practice to include appropriate controls in your experiments.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates in aqueous media | The concentration of this compound exceeds its solubility limit in the aqueous buffer. | Decrease the final concentration of the compound. Ensure the final DMSO concentration is sufficient to maintain solubility, but still within a non-toxic range for your cells (typically ≤ 0.1%).[7][8] |
| No observable effect at expected concentrations | The compound may have degraded. The cells may not be responsive to LRRK2 inhibition. | Prepare a fresh stock solution of this compound. Verify the expression and activity of LRRK2 in your cell model. Include a positive control to ensure the assay is working as expected. |
| High background or off-target effects | The concentration of the inhibitor is too high. | Perform a dose-response experiment to determine the optimal concentration with the highest specific activity and lowest off-target effects. Use the lowest effective concentration possible.[10] |
| Inconsistent results between experiments | Variability in cell culture conditions (e.g., passage number, confluency). Inconsistent preparation of compound dilutions. | Standardize your cell culture protocols.[7] Prepare fresh dilutions of this compound for each experiment from a stable, frozen stock. |
| Cells are dying or appear unhealthy | The concentration of the inhibitor or the solvent (DMSO) is toxic to the cells. | Perform a vehicle control with the same final DMSO concentration to assess solvent toxicity.[7] Determine the IC50 for cytotoxicity in your specific cell line to ensure you are working within a non-toxic concentration range. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (Wild-Type LRRK2) | 1.28 nM | [4][5] |
| IC50 (G2019S LRRK2) | 1.85 nM | [4][5] |
| EC50 (Neuronal Injury Attenuation) | ~1 nM | [3][4] |
| Solubility in DMSO | up to 100 mM | [1] |
| Molecular Weight | 541.45 g/mol (hydrochloride salt) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 0.541 mg of this compound (MW: 541.45 g/mol ) in 100 µL of DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Determining the Optimal Concentration using a Dose-Response Assay
-
Materials:
-
Cells of interest seeded in a 96-well plate
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium. A common starting range is from 1 nM to 10 µM.
-
Include a vehicle-only control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, measure the desired endpoint (e.g., cell viability, LRRK2 phosphorylation).
-
Plot the response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 or EC50 value.
-
Visualizations
Caption: LRRK2 signaling pathway and the inhibitory action of CZC-54252.
Caption: Workflow for determining the optimal concentration of CZC-54252.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. CZC 54252 | CAS 1191911-27-9 | LRRK2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.biomol.com [resources.biomol.com]
preventing CZC-54252 hydrochloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of CZC-54252 hydrochloride in cell culture media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene are a major cause of Parkinson's disease. This compound inhibits both wild-type and mutant forms of LRRK2, such as G2019S, thereby blocking its kinase activity. This inhibition can protect against neuronal injury associated with LRRK2 hyperactivity.[1][2] The primary downstream targets of LRRK2 kinase activity are a subset of Rab GTPases, which are key regulators of vesicular trafficking. By inhibiting LRRK2, CZC-54252 prevents the phosphorylation of these Rab proteins.
Q2: What are the general solubility properties of this compound?
A2: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1][2][3] However, its solubility in aqueous solutions, including cell culture media, is significantly lower. The hydrochloride salt form is designed to improve aqueous solubility compared to the free base, particularly at acidic pH.
Q3: Why does this compound precipitate when I dilute it in my cell culture medium?
A3: Precipitation of this compound in cell culture media, which is typically buffered to a physiological pH of 7.2-7.4, is a common issue. This occurs because CZC-54252 is a weakly basic compound. Its hydrochloride salt is more soluble in acidic conditions. When a concentrated stock solution (usually in acidic DMSO) is diluted into the neutral or slightly alkaline pH of the cell culture medium, the compound can convert to its less soluble free base form, leading to precipitation.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[2] It is crucial to use fresh, moisture-free DMSO as hygroscopic DMSO can negatively impact the solubility of the compound.[2]
Q5: How should I store the stock solution of this compound?
A5: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[2] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. When stored at -20°C, the stock solution is typically stable for at least one month, and for up to six months at -80°C.[2]
Troubleshooting Guide: Preventing Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation during your experiments.
Problem: Precipitate forms immediately upon dilution into cell culture medium.
Cause: This is likely due to a rapid change in pH and exceeding the solubility limit of the free base form of CZC-54252 at the neutral pH of the media.
Solutions:
-
Step-wise Dilution: Instead of adding the concentrated DMSO stock directly into the final volume of media, perform one or two intermediate dilutions in pre-warmed (37°C) media. This gradual dilution can help to keep the compound in solution.
-
Slow Addition and Mixing: Add the final diluted solution to your culture plate drop-wise while gently swirling the plate. This facilitates rapid and even dispersion of the compound, preventing localized high concentrations that can lead to precipitation.
-
Lower Final Concentration: If your experimental design permits, consider reducing the final working concentration of CZC-54252.
-
Presence of Serum: If your cell culture conditions allow, the presence of serum (e.g., 10% Fetal Bovine Serum) can help to stabilize small molecules and prevent precipitation through protein binding.
Problem: Precipitation occurs over time during incubation.
Cause: The compound may be slowly coming out of solution due to instability at 37°C and physiological pH over an extended period.
Solutions:
-
Prepare Fresh Working Solutions: It is highly recommended to prepare fresh dilutions of CZC-54252 in media for each experiment and use them immediately. Avoid storing the compound diluted in cell culture media.
-
Maintain Stable pH: Ensure that the CO2 level in your incubator is stable to maintain the pH of the culture medium. Fluctuations in pH can affect the solubility of the compound.
Data Presentation
Table 1: Solubility of CZC-54252 and its Hydrochloride Salt
| Compound | Solvent | Concentration | Notes |
| CZC-54252 | DMSO | 10 mg/mL | - |
| CZC-54252 | DMF | 20 mg/mL | - |
| CZC-54252 | DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Limited aqueous solubility.[4] |
| This compound | DMSO | 33.33 mg/mL (61.56 mM) | Ultrasonic and warming to 60°C may be required. Use newly opened DMSO.[2] |
| This compound | DMSO | Soluble to 100 mM | -[1][3] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (M.Wt: 541.45 g/mol )[1]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.41 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution from 5.41 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If necessary, briefly sonicate the tube or warm it gently to 37°C to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Mandatory Visualizations
Caption: LRRK2 Signaling Pathway and Inhibition by CZC-54252.
Caption: Troubleshooting workflow for preventing CZC-54252 HCl precipitation.
References
CZC-54252 Hydrochloride: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of CZC-54252 hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target? A1: this compound is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4][5] It is used in research, particularly in studies related to Parkinson's disease, as it can attenuate neuronal injury induced by mutant LRRK2 activity.[1][2][4][5]
Q2: What is the recommended solvent for preparing stock solutions of this compound? A2: The recommended solvent is Dimethyl Sulfoxide (DMSO).[1][6] It is soluble up to 100 mM in DMSO.[1][3] For optimal solubility, it is advised to use fresh, newly opened DMSO, as absorbed moisture can significantly reduce solubility.[2][6] Gentle warming to 60°C and sonication can also aid dissolution.[2] The compound is generally considered insoluble in water and ethanol.[6]
Q3: How should I store the solid compound and its stock solutions? A3: Proper storage is crucial to maintain the compound's integrity.
-
Solid Form: The solid powder should be stored, sealed from moisture, at +4°C.[1][2] Under these conditions, the compound is reported to be stable for at least four years.[5]
-
Stock Solutions (in DMSO): Once dissolved, solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored in sealed vials.[2][7] Recommended storage periods vary by temperature. Please refer to the Solution Stability Data table below for a summary.
Q4: My compound has precipitated out of my stock solution. What should I do? A4: Precipitation can occur due to improper storage, solvent quality, or exceeding the solubility limit. Try gently warming the solution (up to 60°C) and using an ultrasonic bath to redissolve the compound.[2] Ensure you are using fresh, anhydrous-grade DMSO.[2][6] If the problem persists, it may be necessary to prepare a fresh stock solution.
Q5: Can I use this compound for in vivo studies? A5: Yes, formulations for in vivo use have been described. One suggested formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, achieving a concentration of 2 mg/mL.[8] It is recommended to prepare this working solution immediately before use.[8] Note that this product is intended for laboratory research use only and not for human or veterinary use.[3][5]
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Maximum Reported Concentration | Notes |
| DMSO | 100 mM (or 100 mg/mL)[1][3][6] | Use fresh, anhydrous DMSO. Warming and sonication may be required.[2] |
| Water | Insoluble[6] | - |
| Ethanol | Insoluble[6] | - |
Table 2: Storage and Stability of this compound Solutions (in DMSO)
| Storage Temperature | Recommended Storage Duration | Source(s) |
| -80°C | 6 months to 2 years | [2][4][7][9] |
| -20°C | 1 month to 1 year | [2][4][7] |
| +4°C | 2 weeks | [9] |
Note: Storage duration recommendations can vary between suppliers. Always refer to the batch-specific Certificate of Analysis for the most accurate information.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent Experimental Results | Compound degradation due to improper storage (e.g., repeated freeze-thaw cycles, extended storage at room temperature). | 1. Prepare fresh stock solutions from solid compound. 2. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[2][7] 3. Perform a stability check on your working solution using the HPLC protocol below. |
| Visible Precipitate in Solution | Poor solvent quality (hygroscopic DMSO), exceeding solubility limits, or improper storage. | 1. Use a fresh vial of anhydrous-grade DMSO for stock preparation.[2][6] 2. Gently warm the solution and sonicate to aid dissolution.[2] 3. Ensure the stored concentration does not exceed the known solubility limit. |
| Low Potency or Activity | Degradation of the compound in the final assay buffer or over the course of a long experiment. | 1. Assess the stability of this compound directly in your final experimental buffer over the time course of your experiment. 2. Prepare working solutions fresh from a validated stock solution immediately before each experiment. |
Experimental Protocols & Visualizations
Protocol: HPLC Method for Assessing Solution Stability
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and detect potential degradants.
Objective: To determine the percentage of intact this compound remaining in a solution after incubation under specific conditions (e.g., time, temperature, buffer).
Methodology:
-
Preparation of Standards and Samples:
-
Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO.
-
Create a calibration curve by diluting the stock solution to several known concentrations (e.g., 1, 5, 10, 25, 50 µM) with the mobile phase.
-
Prepare stability-testing samples by diluting the stock solution to a final concentration (e.g., 20 µM) in the desired experimental buffer or solvent.
-
Store these samples under the desired test conditions (e.g., 37°C in a cell culture incubator).
-
Prepare a "Time 0" sample by immediately diluting a test sample with mobile phase for analysis.
-
-
HPLC System and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Note: These conditions must be optimized to ensure good separation between the parent compound and any degradation products.[10]
-
-
Analysis Procedure:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the stability-testing sample.
-
Stop any potential degradation by diluting it immediately in the mobile phase and placing it in the autosampler at 4°C.
-
Inject the calibration standards first to establish a standard curve (Peak Area vs. Concentration).
-
Inject the stability samples from each time point.
-
-
Data Interpretation:
-
Integrate the peak area for the intact this compound in each chromatogram.
-
Use the calibration curve to determine the concentration of the compound at each time point.
-
Calculate the percentage of compound remaining relative to the "Time 0" sample.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.[11][12]
-
Diagrams
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CZC 54252 | CAS 1191911-27-9 | LRRK2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CZC-54252 | LRRK2 | TargetMol [targetmol.com]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with CZC-54252 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CZC-54252 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] LRRK2 is a kinase genetically linked to both familial and sporadic Parkinson's disease.[1] CZC-54252 acts as an ATP-competitive inhibitor, targeting the kinase domain of both wild-type and mutant forms of LRRK2, thereby inhibiting its phosphotransferase activity.
Q2: What are the recommended solvent and storage conditions for this compound?
For in vitro studies, this compound is soluble in DMSO at concentrations up to 100 mM.[2][3] It is recommended to use fresh, moisture-free DMSO as hygroscopic DMSO can significantly impact solubility.[4] For long-term storage, the solid compound should be stored at -20°C for up to 3 years.[5] Stock solutions in DMSO can be stored at -80°C for up to one year.[5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[5]
Q3: What are the known IC50 and EC50 values for CZC-54252?
The inhibitory and effective concentrations of CZC-54252 are highly potent, with values in the low nanomolar range. These values are summarized in the table below.
| Target/Effect | IC50/EC50 Value | Reference |
| Wild-type LRRK2 (IC50) | 1.28 nM | [3][4][6][7][8] |
| G2019S mutant LRRK2 (IC50) | 1.85 nM | [3][4][6][7][8] |
| Attenuation of G2019S LRRK2-induced neuronal injury (EC50) | ~1 nM | [4][6][7][8] |
Q4: What is the LRRK2 signaling pathway?
LRRK2 is a complex protein with both kinase and GTPase activity, and it is involved in various cellular processes. Mutations in LRRK2, particularly the G2019S mutation, lead to increased kinase activity, which is thought to contribute to neurotoxicity in Parkinson's disease.[6] LRRK2 has been shown to phosphorylate a subset of Rab GTPases, which are key regulators of vesicular trafficking. This phosphorylation can impact processes such as autophagy, mitochondrial function, and neuroinflammation.[1][9]
Below is a simplified diagram of the LRRK2 signaling pathway.
Caption: Simplified LRRK2 signaling pathway and the inhibitory action of CZC-54252.
Troubleshooting Guide
This guide addresses potential unexpected results and provides solutions for common issues encountered during experiments with this compound.
Issue 1: Compound Precipitation in Cell Culture Media
-
Unexpected Result: You observe precipitation or cloudiness in your cell culture media after adding this compound.
-
Possible Cause: The final concentration of DMSO in the media is too high, or the compound's solubility limit in aqueous solutions has been exceeded.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Higher than Expected Cytotoxicity
-
Unexpected Result: You observe significant cell death at concentrations where you expect to see specific LRRK2 inhibition with minimal toxicity.
-
Possible Causes:
-
Off-target effects: Although selective, at higher concentrations, CZC-54252 may inhibit other kinases.
-
Cell line sensitivity: The cell line you are using may be particularly sensitive to LRRK2 inhibition or the compound itself.
-
-
Solutions:
-
Perform a dose-response curve: Determine the IC50 for cytotoxicity in your specific cell line using a cell viability assay (see protocol below).
-
Use the lowest effective concentration: Based on your dose-response data, use the lowest concentration that effectively inhibits LRRK2 phosphorylation without causing significant cell death.
-
Include a "kinase-dead" control: If possible, use cells expressing a kinase-dead LRRK2 mutant to confirm that the observed cytotoxicity is dependent on LRRK2 kinase activity.
-
Issue 3: Inconsistent or No Inhibition of LRRK2 Activity
-
Unexpected Result: Western blot analysis shows no decrease in the phosphorylation of LRRK2 substrates (e.g., pS935-LRRK2 or pT73-Rab10) after treatment with CZC-54252.
-
Possible Causes:
-
Compound degradation: Improper storage of the compound or stock solution.
-
Insufficient incubation time: The treatment duration may be too short to observe a significant decrease in substrate phosphorylation.
-
Assay issues: Problems with the western blot protocol or antibody quality.
-
-
Solutions:
-
Verify compound integrity: Use a fresh vial of CZC-54252 or prepare a new stock solution. Ensure proper storage conditions have been maintained.
-
Optimize incubation time: Perform a time-course experiment (e.g., 1, 2, 4, 8 hours) to determine the optimal treatment duration for your cell model.
-
Validate your assay: Include positive and negative controls in your western blot. A known potent LRRK2 inhibitor can serve as a positive control. Ensure your primary and secondary antibodies are validated and used at the correct dilutions.
-
Experimental Protocols
Protocol 1: In Vitro LRRK2 Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound on LRRK2 kinase.
-
Materials:
-
Purified, active LRRK2 enzyme (wild-type or mutant)
-
LRRKtide peptide substrate
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of LRRK2 enzyme diluted in kinase buffer to each well.
-
Add 2 µL of a mixture of LRRKtide substrate and ATP in kinase buffer to initiate the reaction.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Stop the kinase reaction and measure ADP production following the manufacturer's instructions for the ADP-Glo™ assay.
-
Plot the data as percent inhibition versus inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity Assessment
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
-
Materials:
-
Adherent or suspension cells
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium and add 100 µL of the prepared compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control (100% viability) and plot against the log of the inhibitor concentration to determine the cytotoxic IC50 value.
-
References
- 1. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CZC 54252 | CAS 1191911-27-9 | LRRK2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 7. LRRK2 signaling pathways: the key to unlocking neurodegeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 9. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]
Technical Support Center: Minimizing Cytotoxicity of CZC-54252 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cytotoxicity of CZC-54252 hydrochloride in experimental settings. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4][5][6] LRRK2 is a complex, multi-domain protein that possesses both kinase and GTPase activity.[7] Mutations in the LRRK2 gene, particularly the G2019S mutation which increases kinase activity, are a significant genetic cause of both familial and sporadic Parkinson's disease.[7] CZC-54252 acts by competing with ATP for the binding pocket in the LRRK2 kinase domain, thereby inhibiting its phosphotransferase activity.[7] This inhibition has been shown to be neuroprotective in models of Parkinson's disease.[1][2][4][5]
Q2: At what concentration is cytotoxicity expected with this compound?
In primary human cortical neurons, no significant cytotoxicity was observed in the efficacious concentration range. However, cytotoxicity has been reported at concentrations of 1 µM and higher.[8] It is crucial to determine the specific cytotoxic concentration in your cell model of interest, as this can vary between cell types.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO up to 100 mM.[6] For in vitro experiments, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO.[3] To avoid solubility issues, it is advisable to use newly opened DMSO, as it can be hygroscopic.[5] Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[5] To prevent repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.
Q4: How can I distinguish between on-target LRRK2 inhibition and off-target cytotoxic effects?
This is a critical aspect of working with kinase inhibitors. Here are a few strategies:
-
Use a "kinase-dead" mutant: As a control, utilize a cell line expressing a kinase-dead mutant of LRRK2. If the observed phenotype is still present with CZC-54252 treatment, it is likely an off-target effect.
-
Inhibitor washout: An on-target effect may be reversible upon removal of the inhibitor, whereas cytotoxicity is often irreversible.
-
Use structurally distinct LRRK2 inhibitors: If another LRRK2 inhibitor with a different chemical scaffold produces the same biological effect, it is more likely to be an on-target effect.
-
Determine the therapeutic index: By comparing the effective concentration for LRRK2 inhibition (EC50) with the cytotoxic concentration (CC50), you can establish a therapeutic window where the compound is effective without being toxic.
Q5: What are the known functions of LRRK2 that might be affected by inhibition?
LRRK2 has been implicated in a variety of cellular processes.[9] Inhibition of LRRK2 may impact:
-
Autophagy and lysosomal function: LRRK2 is involved in regulating autophagy.[2][10]
-
Vesicular trafficking and synaptic function: LRRK2 plays a role in synaptic vesicle recycling and neurotransmitter release.[4][8][11][12]
-
Cytoskeletal dynamics: LRRK2 can interact with and modulate components of the cytoskeleton.[8]
-
Mitochondrial function: LRRK2 has been localized to the outer mitochondrial membrane and may be involved in regulating mitochondrial function.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity results between wells or experiments. | Edge effects: Evaporation in the outer wells of a microplate can lead to increased compound concentration and cytotoxicity.[10] Inconsistent cell seeding: Uneven cell density can lead to variable results. Cell passage number: Using cells with high passage numbers can result in phenotypic drift and altered sensitivity.[10] Mycoplasma contamination: This can significantly alter cellular responses to treatments.[10] | Fill the perimeter wells with sterile PBS or media without cells and do not use them for data collection.[10] Ensure a homogenous cell suspension and use a consistent seeding density for all experiments. Use cells within a defined and limited passage number range.[10] Routinely test for mycoplasma contamination.[10] |
| Observed cytotoxicity is higher than expected, even at low concentrations. | Compound precipitation: Poor solubility of the compound in the final culture medium can lead to the formation of precipitates that are cytotoxic. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. Cell health: Unhealthy or stressed cells may be more susceptible to drug-induced toxicity. | Visually inspect the wells for any signs of precipitation after adding the compound. Consider pre-diluting the compound in a serum-free medium before adding it to the wells. Ensure the final DMSO concentration is consistent across all wells and ideally below 0.5%. Include a vehicle-only control. Ensure optimal cell culture conditions, including media composition and confluency. |
| No LRRK2 inhibition is observed at non-toxic concentrations. | Inactive compound: The compound may have degraded due to improper storage or handling. Low target expression: The cell line may not express sufficient levels of LRRK2. Suboptimal assay conditions: The incubation time or assay parameters may not be optimal for detecting LRRK2 inhibition. | Verify the activity of the compound with a fresh stock. Confirm LRRK2 expression in your cell line using Western blot or qPCR. Perform a time-course and dose-response experiment to determine the optimal conditions for LRRK2 inhibition. |
| Difficulty in establishing a therapeutic window (efficacy and toxicity overlap). | On-target toxicity: Inhibition of LRRK2's physiological functions may be inherently toxic to the cells at concentrations required for the desired effect. Off-target effects: The compound may be inhibiting other kinases or cellular processes that contribute to cytotoxicity.[13] | Consider using a lower, non-toxic concentration for a longer duration. Explore co-treatment with a compound that may mitigate the toxic effects. Use control measures (e.g., kinase-dead mutants, structurally different inhibitors) to confirm on-target effects. |
Quantitative Data Summary
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 (Wild-Type LRRK2) | 1.28 nM | Cell-free kinase assay | [1][2][3][4][5][14] |
| IC50 (G2019S LRRK2) | 1.85 nM | Cell-free kinase assay | [1][2][3][4][5][14] |
| EC50 (Neuronal Injury Attenuation) | ~1 nM | G2019S LRRK2-induced human neuronal injury model | [1][2][4][5] |
| Cytotoxic Concentration | ≥1 µM | Primary human cortical neurons | [8] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) using an MTT Assay
This protocol provides a framework for assessing cell viability in response to this compound.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Include a vehicle-only control (e.g., 0.1% DMSO). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.
Protocol 2: Assessing LRRK2 Inhibition by Western Blot (pS935 LRRK2)
This protocol outlines the steps to measure the inhibition of LRRK2 kinase activity in a cellular context by assessing the phosphorylation of LRRK2 at Serine 935. A reduction in pS935 LRRK2 is a marker of LRRK2 kinase inhibition.[7]
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
DMSO
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: a. Normalize protein concentrations and prepare lysates with Laemmli sample buffer. b. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Wash the membrane again and apply ECL substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities. Normalize the pS935 LRRK2 signal to the total LRRK2 signal. Plot the normalized phosphorylation levels against the compound concentration to generate a dose-response curve and determine the EC50.
Visualizations
Caption: LRRK2 Signaling Pathway and Inhibition by CZC-54252.
Caption: Experimental Workflow for Determining Therapeutic Index.
Caption: Troubleshooting Logic for Unexpected Cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiological and pathological functions of LRRK2: implications from substrate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | A Critical LRRK at the Synapse? The Neurobiological Function and Pathophysiological Dysfunction of LRRK2 [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CZC 54252 | CAS 1191911-27-9 | LRRK2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 7. benchchem.com [benchchem.com]
- 8. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Frontiers | Synaptic function is modulated by LRRK2 and glutamate release is increased in cortical neurons of G2019S LRRK2 knock-in mice [frontiersin.org]
- 12. A Critical LRRK at the Synapse? The Neurobiological Function and Pathophysiological Dysfunction of LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mesoscale.com [mesoscale.com]
Technical Support Center: Improving the Efficacy of CZC-54252 Hydrochloride in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing CZC-54252 hydrochloride in cell culture experiments. The following information, presented in a question-and-answer format, addresses specific issues to enhance experimental success and data reliability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] It has been shown to inhibit both wild-type LRRK2 and the G2019S mutant, which is commonly associated with Parkinson's disease.[1][2][4] By inhibiting LRRK2 kinase activity, CZC-54252 can attenuate neuronal injury and exhibits neuroprotective properties.[1][2][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous Dimethyl Sulfoxide (DMSO).[5] For storage, aliquot the stock solution into small, tightly sealed vials to avoid repeated freeze-thaw cycles.[5][6] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1][7] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[8]
Q3: What is the recommended working concentration for this compound in cell culture?
A3: The optimal working concentration of this compound is cell-line and experiment-dependent. However, based on its low nanomolar potency, a starting range of 1 nM to 100 nM is recommended for dose-response experiments.[1][2][9] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.[5][10]
Q4: Is this compound cell-permeable?
A4: While not explicitly stated in all documents, its effectiveness in cell-based assays to attenuate neuronal injury suggests that it is cell-permeable.[1][9][11] Generally, small molecule inhibitors designed for intracellular targets are optimized for cell permeability.[12]
Troubleshooting Guide
Issue 1: I am observing low or no efficacy of this compound in my cell culture experiment.
-
Possible Cause: Inhibitor instability or degradation.
-
Suggested Solution: The stability of small molecule inhibitors can vary in cell culture media.[5] It is advisable to prepare fresh dilutions from a frozen stock solution for each experiment. To assess stability, you can incubate the inhibitor in your specific cell culture media for the duration of your experiment and then test its activity.[5]
-
-
Possible Cause: Incorrect inhibitor concentration.
-
Suggested Solution: The effective concentration can vary significantly between different cell lines. Perform a dose-response experiment (e.g., a cell viability assay or a target inhibition assay) to determine the half-maximal inhibitory concentration (IC50) in your specific cell model.[5]
-
-
Possible Cause: Poor cell permeability.
-
Suggested Solution: Although CZC-54252 is expected to be cell-permeable, if you suspect permeability issues, you could consider using a positive control compound with known cell permeability to the same target.
-
-
Possible Cause: Cell culture variability.
-
Suggested Solution: Ensure consistency in cell density, passage number, and overall cell health, as these factors can influence the cellular response to the inhibitor.[5]
-
Issue 2: I am observing significant cell toxicity or off-target effects.
-
Possible Cause: Inhibitor concentration is too high.
-
Suggested Solution: High concentrations of small molecule inhibitors can lead to off-target effects and cytotoxicity.[10] Use the lowest effective concentration that achieves the desired level of target inhibition, as determined by your dose-response experiments.
-
-
Possible Cause: Solvent toxicity.
-
Suggested Solution: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells at higher concentrations.[10] Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your specific cell line, which is generally less than 0.5%.[8] Always include a vehicle-only control (media with the same concentration of DMSO) in your experiments.
-
-
Possible Cause: Prolonged exposure.
-
Suggested Solution: Continuous exposure to an inhibitor can sometimes lead to cumulative toxicity.[10] Consider reducing the incubation time to the minimum required to observe the desired biological effect.
-
Issue 3: I am seeing high variability between my experimental replicates.
-
Possible Cause: Inconsistent inhibitor concentration.
-
Suggested Solution: Ensure accurate and consistent pipetting when preparing serial dilutions of the inhibitor.
-
-
Possible Cause: Incomplete solubilization.
-
Possible Cause: Edge effects in multi-well plates.
-
Suggested Solution: Evaporation from the outer wells of a multi-well plate can concentrate the inhibitor and affect results. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.[5]
-
Quantitative Data
| Parameter | Value (Wild-Type LRRK2) | Value (G2019S LRRK2) | Reference |
| IC50 | 1.28 nM | 1.85 nM | [1][2][4][9][13] |
| EC50 | ~1 nM | ~1 nM | [1][2][9] |
Experimental Protocols
General Protocol for Assessing the Efficacy of this compound
-
Cell Seeding: Plate your cells of interest in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Compound Preparation: Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control, and does not exceed the toxic threshold for your cell line (typically <0.5%).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined duration based on your experimental goals. This could range from a few hours to several days.
-
Endpoint Analysis: Following incubation, perform your desired endpoint analysis. This could include:
-
Western Blotting: To assess the phosphorylation status of LRRK2 or its downstream targets.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the cytotoxic effects of the compound.
-
Immunofluorescence: To visualize cellular localization of relevant proteins.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify specific protein levels.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CZC 54252 | CAS 1191911-27-9 | LRRK2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 4. LRRK2 | BioChemPartner [biochempartner.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tribioscience.com [tribioscience.com]
- 12. resources.biomol.com [resources.biomol.com]
- 13. selleckchem.com [selleckchem.com]
CZC-54252 hydrochloride batch-to-batch variability issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding potential batch-to-batch variability of CZC-54252 hydrochloride. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable experimental outcomes.
Troubleshooting Guide
Researchers may occasionally encounter variability in experimental results, which could be attributed to a number of factors, including compound handling, experimental setup, or batch-specific characteristics of the reagent. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: Inconsistent Potency or Efficacy in Cellular Assays
You observe that a new batch of this compound exhibits a different IC50 or EC50 value compared to previous batches in your cellular assays.
Troubleshooting Steps:
-
Confirm Proper Storage and Handling:
-
Question: Was the compound stored correctly upon receipt?
-
Answer: this compound powder should be stored at -20°C for long-term stability (up to 3 years) or at +4°C for shorter periods.[1][2][3] Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for shorter durations (e.g., 1 month).[1][4][5] Avoid repeated freeze-thaw cycles.[1]
-
-
Verify Stock Solution Preparation:
-
Assess Experimental Consistency:
-
Question: Were there any changes to the experimental protocol, cell line, or other reagents?
-
Answer: Subtle changes in cell passage number, serum batch, or incubation times can significantly impact results. It is crucial to run a positive and negative control with each experiment to ensure assay consistency.
-
-
Perform a Dose-Response Curve Comparison:
-
Question: Have you compared the full dose-response curves between the old and new batches?
-
Answer: A shift in the entire curve, rather than a single data point, is a stronger indicator of a potency difference. Comparing the slopes and maximal inhibition can also provide valuable insights.
-
Issue 2: Solubility Problems with a New Batch
You are having difficulty dissolving a new batch of this compound in DMSO at the same concentration as previous batches.
Troubleshooting Steps:
-
Check for Hydration:
-
Question: Could the compound have absorbed moisture?
-
Answer: this compound is a powder that can absorb moisture if not stored in a tightly sealed container, potentially affecting its solubility.
-
-
Use Fresh, High-Quality Solvent:
-
Question: What is the quality and age of the DMSO being used?
-
Answer: Use fresh, anhydrous (moisture-free) DMSO.[1] Older DMSO can absorb water from the atmosphere, which can negatively impact the solubility of the compound.
-
-
Employ Gentle Warming and Vortexing:
-
Question: Have you tried gentle warming or extended vortexing?
-
Answer: Gently warming the solution (e.g., to 37°C) and vortexing can aid in the dissolution of the compound. Avoid excessive heat, which could degrade the compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: The purity of this compound is typically specified as >98% or ≥98% by HPLC analysis.[2][6] For batch-specific data, you should always refer to the Certificate of Analysis (CoA) provided by the supplier.[2]
Q2: What are the reported IC50 and EC50 values for this compound?
A2: The reported in vitro potency can vary slightly, but generally falls within a consistent nanomolar range. These values can be used as a benchmark for your own experiments.
| Target | Potency Metric | Reported Value |
| Wild-Type LRRK2 | IC50 | 1.28 nM[1][7][8] |
| G2019S Mutant LRRK2 | IC50 | 1.85 nM[1][7][8] |
| G2019S LRRK2-Induced Neuronal Injury | EC50 | ~1 nM[4][7] |
Q3: How can I qualify a new batch of this compound before use in critical experiments?
A3: It is good laboratory practice to qualify new batches of critical reagents. A recommended workflow includes:
-
Solubility Check: Ensure the new batch dissolves as expected in your chosen solvent.
-
Analytical Confirmation (Optional): If you have access to analytical instrumentation, you can verify the identity and purity via methods like LC-MS or NMR.
-
Biological Activity Confirmation: Perform a pilot experiment, such as a dose-response curve in a well-characterized assay, to compare the potency of the new batch against a previous, trusted batch.
Q4: Are there known stability issues with this compound in solution?
A4: While the compound is generally stable, long-term storage of diluted aqueous solutions is not recommended. Prepare fresh dilutions from your DMSO stock for each experiment. DMSO stock solutions are stable for extended periods when stored properly at -80°C.[1][7]
Experimental Protocols
To minimize variability, adhering to a standardized experimental protocol is essential. Below is a representative protocol for evaluating the potency of a new batch of this compound.
Protocol: In Vitro LRRK2 Kinase Assay (TR-FRET)
This protocol is based on the principles of a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity.[8]
1. Reagent Preparation:
- This compound Stock: Prepare a 10 mM stock solution in anhydrous DMSO.
- Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 1 µM to 0.01 nM).
- Assay Buffer: Prepare an appropriate kinase assay buffer.
- LRRK2 Enzyme and Substrate: Dilute recombinant LRRK2 enzyme and a suitable peptide substrate in the assay buffer.
- ATP Solution: Prepare an ATP solution in the assay buffer at a concentration that approximates the Km of LRRK2 for ATP (e.g., 100 µM).[8]
2. Assay Procedure:
- Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of a microplate.
- Add the diluted LRRK2 enzyme and substrate solution to the wells.
- Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the kinase reaction by adding the ATP solution to all wells.
- Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
- Stop the reaction and add the detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and an APC-labeled tracer).
- Incubate to allow for the detection reagents to bind.
3. Data Analysis:
- Read the plate on a TR-FRET compatible plate reader.
- Calculate the ratio of the acceptor and donor fluorescence signals.
- Plot the signal ratio against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tribioscience.com [tribioscience.com]
- 6. CZC 54252 | CAS 1191911-27-9 | LRRK2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
CZC-54252 hydrochloride vs other LRRK2 inhibitors
A Comparative Guide to CZC-54250 Hydrochloride and Other LRRK2 Inhibitors for Neurodegenerative Disease Research
Introduction to LRRK2 and Its Inhibition
Leucine-rich repeat kinase 2 (LRRK2) is a large, multidomain protein that has been genetically linked to an increased risk of developing Parkinson's disease (PD).[1] Mutations in the LRRK2 gene, particularly the G2019S substitution, can lead to a gain-of-function in its kinase activity, making it a prime therapeutic target for neuroprotective strategies in PD.[1] The development of potent and selective LRRK2 kinase inhibitors is a major focus of research and drug development to explore the therapeutic potential of modulating this pathway. This guide provides a comparative overview of CZC-54252 hydrochloride and other prominent LRRK2 inhibitors, including GNE-7915, MLi-2, and PF-06447475, with a focus on their preclinical data.
LRRK2 Signaling Pathway
Mutant LRRK2 can lead to aberrant phosphorylation of downstream substrates, such as Rab GTPases, which are involved in vesicular trafficking. This can disrupt cellular processes, including autophagy and endolysosomal function, ultimately contributing to neuronal toxicity. LRRK2 inhibitors aim to block the kinase activity of LRRK2, thereby preventing these downstream pathological events.
Caption: Simplified LRRK2 signaling pathway and the point of intervention for LRRK2 inhibitors.
Quantitative Comparison of LRRK2 Inhibitors
The following tables summarize the in vitro potency, cellular activity, and pharmacokinetic properties of this compound and other selected LRRK2 inhibitors.
Table 1: In Vitro Potency Against LRRK2 Kinase
| Compound | LRRK2 WT IC50 (nM) | LRRK2 G2019S IC50 (nM) | Reference(s) |
| This compound | 1.28 | 1.85 | [2][3] |
| GNE-7915 | 9 | Not specified | [4] |
| MLi-2 | 0.76 | Not specified | [5] |
| PF-06447475 | 3 | 11 | [6] |
Table 2: Cellular Activity and Selectivity
| Compound | Cellular pLRRK2 IC50 (nM) | Kinase Selectivity Panel Size | Key Off-Target Hits (>50% inhibition) | Reference(s) |
| CZC-54252 | ~1 (EC50 for neuroprotection) | 185 kinases | 10 kinases | [7] |
| GNE-7915 | 9 | 187 kinases | TTK | [6] |
| MLi-2 | 1.4 | >300 kinases | Not specified | [5] |
| PF-06447475 | <10 | Not specified | Not specified | [8] |
Table 3: Pharmacokinetic Properties
| Compound | Brain Penetration | In Vivo Model | Key Findings | Reference(s) |
| CZC-54252 | Poor (~4%) | Mouse | Limited utility for in vivo CNS studies | [9] |
| GNE-7915 | High | Rat, Mouse, Cynomolgus Monkey | Good oral exposure and long half-life | [4][6] |
| MLi-2 | High | Mouse | Dose-dependent central and peripheral target inhibition | [1][5] |
| PF-06447475 | High | Rat | Similar unbound concentrations in plasma and brain | [10] |
Experimental Protocols
Detailed methodologies for key assays are crucial for the interpretation and replication of experimental data.
LRRK2 TR-FRET Kinase Assay Protocol
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the in vitro kinase activity of LRRK2.
Caption: Workflow for a typical LRRK2 TR-FRET kinase assay.
Detailed Steps:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., CZC-54252) in DMSO.
-
Reagent Preparation:
-
Prepare a solution of recombinant LRRK2 enzyme and a biotinylated peptide substrate in kinase reaction buffer.
-
Prepare a solution of ATP at a concentration close to the Km of LRRK2 for ATP.[9]
-
-
Kinase Reaction:
-
Add the diluted inhibitor or DMSO (as a control) to the wells of a 384-well plate.
-
Add the LRRK2 enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add detection reagents, typically a europium (Eu)-labeled anti-phospho-substrate antibody and a streptavidin-conjugated fluorophore (e.g., allophycocyanin, APC).
-
Incubate the plate to allow for binding of the detection reagents.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths to determine the FRET ratio.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular LRRK2 pSer935 Dephosphorylation Assay Protocol
This assay measures the ability of an inhibitor to decrease the phosphorylation of LRRK2 at serine 935 (pSer935) in a cellular context, which is a key indicator of target engagement.
Caption: General workflow for a cellular LRRK2 pSer935 dephosphorylation assay.
Detailed Steps:
-
Cell Culture: Seed a suitable cell line (e.g., HEK293T or SH-SY5Y) that endogenously or exogenously expresses LRRK2 into a multi-well plate.[11]
-
Compound Treatment: Treat the cells with a serial dilution of the LRRK2 inhibitor or DMSO for a specified time (e.g., 90 minutes).[11]
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Detection of pSer935 and Total LRRK2:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against pSer935-LRRK2 and total LRRK2.
-
ELISA: Use a sandwich ELISA format with a capture antibody for total LRRK2 and a detection antibody for pSer935-LRRK2.[12]
-
Cellular TR-FRET: For cells expressing a GFP-tagged LRRK2, a terbium-labeled anti-pSer935 antibody can be used to generate a FRET signal.[11]
-
-
Data Analysis: Quantify the levels of pSer935-LRRK2 and total LRRK2. Normalize the pSer935 signal to the total LRRK2 signal and calculate the IC50 value for the inhibitor.
In Vivo Efficacy and Preclinical Models
The ultimate test of a LRRK2 inhibitor's potential is its efficacy in relevant in vivo models of Parkinson's disease.
-
This compound: While potent in vitro, its poor brain penetration has limited its use in in vivo studies targeting the central nervous system.[9]
-
GNE-7915: Demonstrates good brain penetrance and has been shown to reduce LRRK2 phosphorylation in the brains of transgenic mice expressing human LRRK2.[4]
-
MLi-2: Shows dose-dependent target engagement in both the brain and peripheral tissues in mice.[1][5]
-
PF-06447475: Is brain penetrant and has been shown to be neuroprotective in a rat model of α-synuclein-induced neurodegeneration.[13]
Conclusion
This compound is a highly potent and selective LRRK2 inhibitor in biochemical and cellular assays.[2][7] However, its utility for in vivo studies of CNS disorders is limited by its poor brain-barrier penetration.[9] In contrast, GNE-7915, MLi-2, and PF-06447475 exhibit both high potency and significant brain penetrance, making them more suitable tool compounds for investigating the in vivo consequences of LRRK2 inhibition in the brain and for preclinical development.[4][5][10] The choice of inhibitor will depend on the specific research question, with CZC-54252 remaining a valuable tool for in vitro studies and for investigating peripheral LRRK2 biology. The continued development and characterization of diverse LRRK2 inhibitors are crucial for advancing our understanding of LRRK2's role in Parkinson's disease and for the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 12. Development of an enzyme-linked immunosorbent assay for detection of cellular and in vivo LRRK2 S935 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LRRK2 Kinase Inhibitors: CZC-54252 Hydrochloride vs. GNE-7915
For Researchers, Scientists, and Drug Development Professionals
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease. The resulting gain-of-function in LRRK2's kinase activity has made it a prime therapeutic target. This guide provides an objective comparison of two potent and selective LRRK2 inhibitors, CZC-54252 hydrochloride and GNE-7915, to assist researchers in selecting the appropriate tool for their studies. We present available experimental data on their potency, selectivity, and other key attributes, along with detailed experimental methodologies.
Data Presentation: Quantitative Comparison of LRRK2 Inhibitors
The following tables summarize the key quantitative data for this compound and GNE-7915, focusing on their biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | GNE-7915 |
| Biochemical IC50 (Wild-Type LRRK2) | 1.28 nM[1][2][3][4][5] | 9 nM[6][7][8][9] |
| Biochemical IC50 (G2019S LRRK2) | 1.85 nM[1][2][3][4][5] | - |
| Biochemical Ki | - | 1 nM[6] |
| Cellular EC50 (Neuronal Injury Attenuation) | ~1 nM[1][2][3][5][10] | - |
Table 2: Kinase Selectivity Profile
| Parameter | This compound | GNE-7915 |
| Kinase Panel Size | 185 kinases[2] | 187 kinases[8] and 392 kinases[11] |
| Off-Target Kinases Inhibited (>50% at test concentration) | 10 kinases[12] | 1 kinase (TTK) at 100 nM[8]; 10 kinases with >50% probe displacement at 100 nM in a separate assay[11] |
| Notable Off-Targets | PLK4, GAK, TNK1, CAMKK2, PIP4K2C[3] | TTK, ALK[11], 5-HT2B (antagonist activity)[6][11] |
Table 3: Physicochemical and Pharmacokinetic Properties
| Parameter | This compound | GNE-7915 |
| Brain Penetrance | Not explicitly stated, though a related compound, CZC-25146, showed poor brain penetration.[12] | Yes, demonstrated to be brain-penetrable.[6][7][8] |
| In Vivo Activity | Attenuates G2019S LRRK2-induced human neuronal injury.[1][2] | Results in a concentration-dependent reduction of pLRRK2 in the brains of transgenic mice.[6] |
| Oral Bioavailability | Data not available. | Good oral exposure in rats.[6] |
| Half-life | Data not available. | Long half-life in rats.[6] |
In-Depth Analysis
This compound emerges as a highly potent LRRK2 inhibitor, with IC50 values in the low nanomolar range for both wild-type and the pathogenic G2019S mutant LRRK2.[1][2][3][4][5] Its ability to attenuate neuronal injury in primary human neurons at similar concentrations underscores its potential as a neuroprotective agent.[1][2][3][5][10] In terms of selectivity, when screened against a panel of 185 kinases, it demonstrated good selectivity, inhibiting only ten other kinases.[3][12]
GNE-7915 is also a potent LRRK2 inhibitor with a reported IC50 of 9 nM and a Ki of 1 nM.[6][7][8][9] A key feature of GNE-7915 is its demonstrated brain penetrability and in vivo efficacy in reducing LRRK2 phosphorylation in the brains of transgenic mice.[6] Its selectivity has been profiled against extensive kinase panels, showing inhibition of a very limited number of off-target kinases at concentrations significantly higher than its LRRK2 Ki.[8][11] Notably, it also exhibits moderate antagonist activity at the 5-HT2B receptor.[6][11]
Experimental Protocols
The characterization of LRRK2 inhibitors such as this compound and GNE-7915 involves a series of biochemical and cellular assays to determine their potency and selectivity.
In Vitro LRRK2 Kinase Inhibition Assay (Biochemical Assay)
This assay directly quantifies the ability of a compound to inhibit the enzymatic activity of purified LRRK2 protein.
Materials:
-
Recombinant human LRRK2 (wild-type or mutant)
-
LRRKtide (a synthetic peptide substrate)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound or GNE-7915) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of LRRK2 enzyme diluted in kinase buffer to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 2 µL of a mixture of LRRKtide substrate and ATP in kinase buffer.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP into a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular LRRK2 pSer935 Inhibition Assay (Target Engagement Assay)
This assay measures the ability of a compound to inhibit LRRK2 kinase activity within a cellular context by quantifying the phosphorylation of LRRK2 at Serine 935, a key autophosphorylation site.
Materials:
-
A cellular model expressing LRRK2 (e.g., HEK293T cells overexpressing LRRK2, or patient-derived cells).
-
Cell culture medium and reagents.
-
Test compounds (this compound or GNE-7915) dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against pSer935-LRRK2 and total LRRK2. HRP-conjugated secondary antibodies.
-
Western blot or ELISA-based detection system.
Procedure (Western Blot):
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds or DMSO (vehicle control) for a defined period (e.g., 90 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against pSer935-LRRK2 and total LRRK2.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the pSer935-LRRK2 signal to the total LRRK2 signal.
-
Determine the cellular IC50 value by plotting the normalized phosphorylation levels against the compound concentration.
Mandatory Visualization
Caption: LRRK2 signaling pathway and points of inhibition.
Caption: Experimental workflow for LRRK2 inhibitor characterization.
References
- 1. medkoo.com [medkoo.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The LRRK2 signalling system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. promega.com [promega.com]
A Comparative Guide to the Selectivity of CZC-54252 Hydrochloride, a Potent LRRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of CZC-54252 hydrochloride, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Understanding the selectivity profile of a kinase inhibitor is paramount in the development of targeted therapies, as off-target effects can lead to unforeseen side effects and reduced efficacy. This document presents a comparative overview of this compound's performance against its primary target LRRK2 and other kinases, alongside detailed experimental methodologies to support data interpretation and future research.
Introduction to this compound
This compound is a small molecule inhibitor targeting LRRK2, a kinase implicated in both familial and sporadic cases of Parkinson's disease.[1] The G2019S mutation in the kinase domain of LRRK2 is the most common known cause of inherited Parkinson's disease, leading to increased kinase activity.[2] Consequently, the development of potent and selective LRRK2 inhibitors like CZC-54252 is a promising therapeutic strategy.
Potency and Selectivity Profile of this compound
This compound demonstrates high potency against both wild-type (WT) LRRK2 and the pathogenic G2019S mutant.[3][4][5][6] Its inhibitory activity is in the low nanomolar range, making it a powerful tool for studying LRRK2 function and a potential candidate for further drug development.
In Vitro Inhibitory Activity
The half-maximal inhibitory concentration (IC50) values for this compound against LRRK2 are summarized in the table below. For comparison, data for other notable LRRK2 inhibitors are also included.
| Compound | LRRK2 (WT) IC50 (nM) | LRRK2 (G2019S) IC50 (nM) | Selectivity Profile | Reference |
| CZC-54252 | 1.28 | 1.85 | Inhibited 10 out of 185 kinases tested.[4][7][8] | [4][6][7] |
| CZC-25146 | 4.76 | 6.87 | More selective; inhibited 5 out of 185 kinases tested.[4][7][8] | [7][9] |
| LRRK2-IN-1 | 13 | 6 | High selectivity; inhibited 12 other kinases.[7] | [7] |
| MLi-2 | 0.76 | - | Highly selective. | [9] |
| GNE-7915 | 9 (Ki of 1 nM) | - | Highly selective. | [9] |
| PF-06447475 | 3 | - | Potent and selective. | [9] |
| HG-10-102-01 | 23.3 | 3.2 | Potent and selective. | [9] |
Table 1: Comparative in vitro potency of selected LRRK2 inhibitors.
Kinase Selectivity Spectrum
A key aspect of characterizing a kinase inhibitor is understanding its selectivity across the human kinome. CZC-54252 was profiled against a panel of 185 different protein kinases.[4][7][8] The results demonstrated good selectivity, with potent inhibition observed for only 10 other kinases besides LRRK2.[4][7][8] In comparison, a structurally related compound, CZC-25146, exhibited an even cleaner profile, inhibiting only five other kinases.[4][7][8]
The off-target kinases for CZC-54252 include PLK4, GAK, TNK1, CAMKK2, and PIP4K2C, among others.[4] While demonstrating good overall selectivity, these off-target interactions should be considered when designing experiments and interpreting results.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and well-defined experimental methodologies. The data presented in this guide were primarily generated using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase activity assays and quantitative chemoproteomics (Kinobeads) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
TR-FRET Based LRRK2 Kinase Activity Assay
This assay is a common method for determining the IC50 values of inhibitors against purified kinases.
Principle: The assay measures the phosphorylation of a specific LRRK2 substrate. A terbium-labeled anti-phospho-substrate antibody and a GFP-tagged LRRK2 protein are used. When the substrate is phosphorylated by LRRK2, the binding of the antibody brings the terbium donor and GFP acceptor into close proximity, resulting in a FRET signal.[10] The inhibitor's potency is determined by measuring the reduction in the FRET signal in a dose-dependent manner.
Workflow:
Caption: Workflow for TR-FRET based kinase assay.
Quantitative Chemoproteomics for Selectivity Profiling
This method provides a broad assessment of an inhibitor's selectivity against a large number of kinases in a more physiological context, such as a cell lysate.
Principle: The "Kinobeads" approach utilizes an affinity matrix of immobilized, non-selective kinase inhibitors to capture a significant portion of the kinome from a cell lysate.[4] The test compound (e.g., CZC-54252) is added to the lysate to compete for binding to the kinases. The proteins that remain bound to the beads are then digested, and the resulting peptides are quantified by LC-MS/MS. A reduction in the amount of a specific kinase captured by the beads in the presence of the inhibitor indicates that the inhibitor binds to that kinase.
Workflow:
Caption: Workflow for Kinobeads-based selectivity profiling.
LRRK2 Signaling Pathway and Inhibition
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It is involved in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. The kinase activity of LRRK2 is central to its pathogenic effects in Parkinson's disease.
Caption: Simplified LRRK2 signaling pathway and the action of CZC-54252.
Conclusion
This compound is a highly potent inhibitor of LRRK2 kinase activity with a favorable selectivity profile. While it demonstrates some off-target activity, its high potency against LRRK2 makes it a valuable research tool for elucidating the role of this kinase in Parkinson's disease pathogenesis. The comparative data and detailed methodologies provided in this guide serve as a valuable resource for researchers in the field, enabling informed decisions in experimental design and interpretation. Further characterization of its in vivo efficacy and safety profile will be crucial for its potential translation into a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating LRRK2 Inhibition: A Comparative Guide to CZC-54252 Hydrochloride in G2019S LRRK2 Models
For researchers, scientists, and drug development professionals, the pursuit of potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors is a critical frontier in the development of therapeutics for Parkinson's disease. The G2019S mutation in LRRK2 is the most common genetic cause of Parkinson's, making it a key target for drug discovery. This guide provides a comparative analysis of CZC-54252 hydrochloride's efficacy, placing it in context with other notable LRRK2 inhibitors, supported by experimental data and detailed protocols.
Mutations in the LRRK2 gene, particularly the G2019S substitution, lead to a hyperactive kinase that is implicated in the pathogenesis of both familial and sporadic Parkinson's disease.[1][2] This has spurred the development of numerous small molecule inhibitors aimed at attenuating this aberrant kinase activity. This compound has emerged as a potent and selective inhibitor of both wild-type and G2019S mutant LRRK2.[3][4] This guide will delve into its performance, comparing it with other well-characterized LRRK2 inhibitors such as DNL201, PFE-360, and MLi-2, to provide a comprehensive resource for researchers in the field.
In Vitro Potency and Efficacy: A Head-to-Head Comparison
This compound demonstrates impressive potency in biochemical and cellular assays, exhibiting low nanomolar IC50 values against both wild-type and G2019S LRRK2.[3][4] Its ability to reverse neuronal injury in G2019S LRRK2-expressing human neurons underscores its potential as a neuroprotective agent.[3][4]
| Compound | Target | IC50 (nM) | Cellular EC50 (nM) | Key Findings |
| This compound | WT LRRK2 | 1.28[3][5] | ~1 (attenuates G2019S LRRK2-induced neuronal injury)[3][4] | Potent and selective inhibitor, reverses neuronal injury in vitro.[3][4] |
| G2019S LRRK2 | 1.85[3][5] | |||
| DNL201 | LRRK2 (unspecified) | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | Reduces LRRK2 kinase activity and improves lysosomal function in cellular and animal models.[6][7] |
| PFE-360 | WT LRRK2 | ~6[8] | Not explicitly stated in provided abstracts | Orally available with a short half-life in rats.[9] |
| MLi-2 | WT LRRK2 | 4[8] | Not explicitly stated in provided abstracts | Protects against nigral dopamine cell loss in G2019S knock-in mice.[2] |
In Vivo Efficacy and Pharmacokinetics: A Comparative Overview
A critical factor for the therapeutic potential of LRRK2 inhibitors is their ability to cross the blood-brain barrier and exert their effects in the central nervous system. While CZC-54252 shows high in vitro potency, its utility in in vivo models is limited by poor brain penetration.[10] In contrast, other inhibitors have been specifically developed for brain penetrance and have demonstrated target engagement and efficacy in animal models.
| Compound | Animal Model | Dosing | Key Findings |
| This compound | Not applicable due to poor brain penetration[10] | - | Primarily a tool for in vitro studies. |
| DNL201 | Cynomolgus macaques, mice | Oral | Reduces LRRK2 activity in the brain and peripheral tissues; well-tolerated in long-term studies.[6][7] |
| PFE-360 | G2019S-LRRK2 rats | In-diet | Chronic administration leads to target engagement in the brain, but G2019S LRRK2 shows some resilience to inhibition.[8][11] |
| MLi-2 | G2019S LRRK2 knock-in mice | Oral gavage, in-diet | Achieves dose-dependent inhibition of LRRK2 in the brain and peripheral tissues; protects against dopamine neuron loss.[2][12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. eneuro.org [eneuro.org]
- 5. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The G2019S Mutation in LRRK2 Imparts Resiliency to Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Exposure to PFE-360 in the AAV-α-Synuclein Rat Model: Findings and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson’s disease: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LRRK2 Inhibitors: CZC-54252 Hydrochloride vs. MLi-2
For researchers, scientists, and drug development professionals, the selection of a potent and selective LRRK2 inhibitor is critical for advancing research in Parkinson's disease and related neurodegenerative disorders. This guide provides an objective comparison of two widely used LRRK2 inhibitors, CZC-54252 hydrochloride and MLi-2, with a focus on their performance, supported by experimental data and detailed methodologies.
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene, particularly the G2019S substitution, are a significant genetic cause of both familial and sporadic Parkinson's disease. This has established LRRK2 as a key therapeutic target, with kinase inhibition being a primary strategy for developing disease-modifying therapies. Both this compound and MLi-2 have emerged as potent tool compounds for interrogating LRRK2 biology.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and MLi-2, allowing for a direct comparison of their potency and in vitro properties.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound | Wild-type LRRK2 | In vitro kinase assay | 1.28 nM | [1][2] |
| G2019S LRRK2 | In vitro kinase assay | 1.85 nM | [1][2] | |
| MLi-2 | Wild-type LRRK2 | In vitro kinase assay | 0.76 nM | [3][4][5] |
| LRRK2 | Cellular pS935 dephosphorylation | 1.4 nM | [3][4][5] | |
| LRRK2 | Radioligand competition binding | 3.4 nM | [3][4][5] |
Table 1: In Vitro Potency of this compound and MLi-2 against LRRK2.
| Inhibitor | Selectivity Profile | Reference |
| This compound | Exhibited good selectivity against a panel of 185 kinases. | [6] |
| MLi-2 | >295-fold selectivity for LRRK2 over a panel of 300 kinases. | [3][4] |
Table 2: Kinase Selectivity Profile.
| Inhibitor | Pharmacokinetic Property | Finding | Reference |
| This compound | Brain Penetration | Poor (~4%) | [6] |
| MLi-2 | Brain Penetration | Readily crosses the blood-brain barrier. | [7] |
| In Vivo Efficacy | Acute oral and subchronic dosing in mice resulted in dose-dependent central and peripheral target inhibition (pSer935 LRRK2 dephosphorylation). | [3] |
Table 3: In Vivo Properties.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the LRRK2 signaling pathway and the workflows for key assays used to characterize these inhibitors.
Experimental Protocols
In Vitro LRRK2 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol is adapted from methodologies used to determine the IC50 values of LRRK2 inhibitors.[8]
Materials:
-
Recombinant human wild-type or G2019S LRRK2 enzyme
-
LRRKtide peptide substrate with a biotin tag
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phospho-LRRKtide antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Stop solution (e.g., 10 mM EDTA)
-
384-well assay plates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Prepare serial dilutions of this compound or MLi-2 in DMSO and then dilute in kinase reaction buffer.
-
Add the diluted inhibitors or DMSO (vehicle control) to the assay plate.
-
Add the LRRK2 enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of LRRKtide substrate and ATP. The final ATP concentration should be close to its Km for LRRK2.
-
Incubate the reaction for 60-120 minutes at room temperature.
-
Stop the reaction by adding the stop solution.
-
Add the detection reagents (Europium-labeled anti-phospho-LRRKtide antibody and SA-APC) and incubate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 320-340 nm, emission at 615 nm for Europium and 665 nm for APC).
-
Calculate the ratio of the emission signals (665 nm / 615 nm).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for LRRK2 Serine 935 Phosphorylation
This protocol is a standard method to assess the cellular activity of LRRK2 inhibitors.
Materials:
-
Cell line expressing LRRK2 (e.g., SH-SY5Y or HEK293T)
-
Cell culture medium and supplements
-
This compound or MLi-2
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-pS935 LRRK2, Mouse anti-total LRRK2
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of the LRRK2 inhibitor or DMSO for a specified time (e.g., 90 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare lysates for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pS935 LRRK2 and total LRRK2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the pS935 LRRK2 signal to the total LRRK2 signal.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines the direct binding of an inhibitor to LRRK2 in a cellular context.
Materials:
-
Intact cells expressing LRRK2
-
This compound or MLi-2
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Thermal cycler
-
Western blotting reagents (as listed above)
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the inhibitor or vehicle (DMSO) for 1 hour at 37°C.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble LRRK2 at each temperature by Western blotting.
-
Plot the amount of soluble LRRK2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Conclusion
Both this compound and MLi-2 are highly potent inhibitors of LRRK2 kinase activity. MLi-2 demonstrates excellent potency and selectivity, and crucially, it is brain-penetrant, making it a valuable tool for in vivo studies investigating the central nervous system effects of LRRK2 inhibition.[3][7] In contrast, while this compound shows comparable in vitro potency, its poor brain penetration limits its utility for in vivo CNS research.[6]
The choice between these two inhibitors will largely depend on the specific experimental context. For in vitro studies and peripheral tissue investigations, both compounds are excellent choices. However, for research focused on the central nervous system, MLi-2 is the more suitable candidate due to its demonstrated ability to cross the blood-brain barrier and engage its target in the brain.[7] Researchers should carefully consider the experimental goals and the distinct properties of each inhibitor to make an informed selection.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neuroscience.jhu.edu [neuroscience.jhu.edu]
A Comparative Analysis of Brain-Penetrant LRRK2 Inhibitors for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the potency, selectivity, and brain penetration of key Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, complete with detailed experimental methodologies and pathway visualizations to inform preclinical research and therapeutic development.
Mutations in the LRRK2 gene, particularly the G2019S substitution, are a significant genetic cause of both familial and sporadic Parkinson's disease.[1] This has established LRRK2 as a key therapeutic target, with intense research focused on the development of small molecule inhibitors that can cross the blood-brain barrier to modulate its kinase activity in the central nervous system. This guide provides a comparative overview of several prominent brain-penetrant LRRK2 inhibitors, presenting key performance data, detailed experimental protocols, and visual diagrams of the LRRK2 signaling pathway and a typical inhibitor characterization workflow.
Quantitative Comparison of LRRK2 Inhibitors
The following table summarizes the in vitro and cellular potency, as well as the brain penetration properties, of several well-characterized LRRK2 inhibitors. This data is essential for selecting the appropriate tool compound for specific in vivo studies.
| Compound | Target | Biochemical IC50 (nM) | Cellular pS935 LRRK2 IC50 (nM) | Brain Penetration (Kp,uu) | Oral Bioavailability (%) |
| GNE-7915 | LRRK2 (WT) | 9[2][3][4] | - | 0.6 (rat)[5] | Good in rodents |
| PF-06447475 | LRRK2 (WT) | 3[6][7][8][9] | 25[6][10] | Brain Penetrant[6][7][8] | Moderate and low[1] |
| LRRK2 (G2019S) | 11[10] | - | |||
| MLi-2 | LRRK2 (G2019S) | 0.76[1][11][12][13][14][15] | 1.4[1][13][15] | 0.5 (mouse)[16] | High in mice[1] |
| HG-10-102-01 | LRRK2 (WT) | 20.3[5][17][18][19] | ~100-300 (cellular dephosphorylation)[10] | Brain Penetrant[17][18] | 67 (mouse)[17] |
| LRRK2 (G2019S) | 3.2[5][17][18][20] | ~100-300 (cellular dephosphorylation)[10] | |||
| GSK2578215A | LRRK2 (WT) | 10.1 | 300-1000 (cellular dephosphorylation)[1][21] | Brain Penetrant | - |
| LRRK2 (G2019S) | 8.9 | 300-1000 (cellular dephosphorylation)[1] | |||
| MK-1468 | LRRK2 (G2019S) | 0.4[22][23] | 2.8 (hPBMCs)[22][23] | 0.3 (rat)[24] | 56 (rat), 100 (dog)[25] |
| DNL201 (GNE-0877) | LRRK2 | Ki = 0.7[26] | 3[26] | Brain Penetrant[26][27][28] | Good in rodents[26] |
| BIIB122 (DNL151) | LRRK2 | - | - | CSF/unbound plasma ratio ~1[29] | - |
| NEU-411 | LRRK2 | - | - | Brain Penetrant[30][31][32][33] | Orally available[34] |
Visualizing LRRK2 Inhibition and Experimental Design
To provide a clearer understanding of the biological context and the experimental processes involved in the evaluation of these inhibitors, the following diagrams have been generated.
LRRK2 Signaling Pathway and Point of Inhibition.
Experimental Workflow for LRRK2 Inhibitor Characterization.
Experimental Protocols
In Vitro LRRK2 Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against LRRK2 kinase activity in a biochemical setting.
Materials:
-
Recombinant LRRK2 enzyme (WT or mutant)
-
LRRKtide substrate
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Test inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Reaction Setup:
-
Add 1 µL of the inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of LRRK2 enzyme diluted in Kinase Buffer.
-
Add 2 µL of a mixture of LRRKtide substrate and ATP in Kinase Buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 120 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
ATP Generation and Luminescence:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular LRRK2 Target Engagement Assay (Western Blot)
Objective: To assess the ability of an inhibitor to block LRRK2 kinase activity within a cellular context by measuring the phosphorylation of LRRK2 at Serine 935 (pS935).
Materials:
-
Cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y)
-
Test inhibitor compound
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-pLRRK2 (Ser935), anti-total LRRK2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of the LRRK2 inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Prepare lysates with Laemmli sample buffer and separate proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-pLRRK2 and anti-total LRRK2) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply ECL substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities. Normalize the pLRRK2 (S935) signal to the total LRRK2 signal. Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC50.
In Vivo Brain Penetration Study in Rodents
Objective: To determine the brain-to-plasma concentration ratio of an LRRK2 inhibitor to assess its ability to cross the blood-brain barrier.
Materials:
-
Test inhibitor compound
-
Vehicle for administration (e.g., 45% Captisol in sterile water)
-
Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Dosing equipment (e.g., oral gavage needles)
-
Blood collection supplies (e.g., heparinized tubes)
-
Tissue homogenization equipment
-
LC-MS/MS system
Procedure:
-
Dosing: Administer the test inhibitor to the animals at a defined dose and route (e.g., oral gavage).
-
Sample Collection: At a predetermined time point post-dosing, collect blood via cardiac puncture into heparinized tubes. Immediately following blood collection, euthanize the animal and perfuse with saline to remove blood from the brain. Excise the brain.
-
Sample Preparation:
-
Centrifuge the blood to obtain plasma.
-
Homogenize the brain tissue.
-
Extract the compound from plasma and brain homogenate using protein precipitation or liquid-liquid extraction.
-
-
LC-MS/MS Analysis: Quantify the concentration of the inhibitor in the plasma and brain extracts using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain concentration (ng/g) and plasma concentration (ng/mL). The brain-to-plasma ratio (Kp) is calculated as the ratio of the brain concentration to the plasma concentration. To determine the unbound brain-to-unbound plasma ratio (Kp,uu), the Kp value is corrected for the unbound fraction in brain and plasma, which can be determined using equilibrium dialysis.
This guide provides a foundational comparison of several leading brain-penetrant LRRK2 inhibitors. The selection of an appropriate inhibitor for a particular study will depend on the specific experimental goals, including the desired potency, selectivity, and pharmacokinetic profile. The provided protocols offer a starting point for the in-house characterization and validation of these and other novel LRRK2 inhibitors.
References
- 1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GNE7915, LRRK2 inhibitor (CAS 1351761-44-8) | Abcam [abcam.com]
- 4. medkoo.com [medkoo.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. PF-06447475 | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 10. PF-06447475|PF06447475|LRRK2 inhibitor|DC Chemicals [dcchemicals.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MLi-2 | LRRK2 | Tocris Bioscience [tocris.com]
- 13. MLi-2 | LRRK2 | TargetMol [targetmol.com]
- 14. MLi-2 - Applications - CAT N°: 19305 [bertin-bioreagent.com]
- 15. MLi-2 | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 16. GSK2578215A | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. HG-10-102-01 | LRRK2 | TargetMol [targetmol.com]
- 20. selleckchem.com [selleckchem.com]
- 21. GSK2578215A; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. LRRK2 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 23. MK-1468 | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 24. MK-1468 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. selleckchem.com [selleckchem.com]
- 27. alzforum.org [alzforum.org]
- 28. frontlinegenomics.com [frontlinegenomics.com]
- 29. LRRK2 Inhibition by BIIB122 in Healthy Participants and Patients with Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Phase 2 LRRK2 inhibitor trial in early PD | ACNR [acnr.co.uk]
- 31. sanogenetics.com [sanogenetics.com]
- 32. neuron23.com [neuron23.com]
- 33. neuron23.com [neuron23.com]
- 34. NEU-411 by Neuron23 for Parkinson's Disease: Likelihood of Approval [pharmaceutical-technology.com]
Independent Validation of CZC-54252 Hydrochloride: A Comparative Guide to LRRK2 Inhibitor Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of CZC-54252 hydrochloride and other key Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. The data presented is compiled from publicly available sources to assist researchers in selecting the most appropriate compounds for their studies on Parkinson's disease and other LRRK2-associated pathologies.
Data Presentation: Comparative IC50 Values of LRRK2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and a selection of alternative LRRK2 inhibitors against both wild-type (WT) and the common G2019S mutant form of the LRRK2 enzyme. Lower IC50 values indicate higher potency.
| Compound | Target | IC50 (nM) |
| This compound | LRRK2 (WT) | 1.28 [1][2] |
| LRRK2 (G2019S) | 1.85 [1][2] | |
| MLi-2 | LRRK2 | 0.76[3] |
| GNE-0877 | LRRK2 | 3[3] |
| CZC-25146 | LRRK2 (WT) | 4.76[3] |
| LRRK2 (G2019S) | 6.87[3] | |
| HG-10-102-01 | LRRK2 (WT) | ~20.3[3] |
| LRRK2 (G2019S) | ~3.2[3] | |
| GNE-9605 | LRRK2 | 19[3] |
| LRRK2-IN-1 | LRRK2 (WT) | 13 |
| LRRK2 (G2019S) | 6 | |
| GNE-7915 | LRRK2 | 9 |
| PF-06447475 | LRRK2 (WT) | 3 |
| LRRK2 (G2019S) | 11 |
Experimental Protocols
The IC50 values presented in this guide are typically determined using in vitro kinase assays. While specific experimental conditions may vary between studies, the following protocols outline the general methodologies employed for assessing the potency of LRRK2 inhibitors.
In Vitro LRRK2 Kinase Inhibition Assay (General Protocol)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LRRK2 protein.
-
Reaction Setup: Recombinant full-length or truncated LRRK2 (either wild-type or a mutant form like G2019S) is prepared in a kinase assay buffer. This buffer typically contains a buffer salt (e.g., HEPES), a divalent cation (e.g., MgCl2), a reducing agent (e.g., DTT), and a detergent (e.g., Brij-35).
-
Compound Addition: The test compound (e.g., this compound) is serially diluted to a range of concentrations and added to the reaction wells. A vehicle control (e.g., DMSO) is also included.
-
Substrate and ATP Addition: A suitable substrate, such as a peptide (e.g., LRRKtide) or a protein (e.g., Myelin Basic Protein), and adenosine triphosphate (ATP) are added to initiate the kinase reaction. Often, a radiolabeled ATP ([γ-32P]ATP or [γ-33P]ATP) is used for detection.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for phosphorylation of the substrate.
-
Reaction Termination and Detection: The reaction is stopped, typically by adding a stop solution (e.g., EDTA). The phosphorylated substrate is then separated and quantified. For radiolabeled assays, this can be done by capturing the substrate on a filter membrane and measuring radioactivity using a scintillation counter.
-
IC50 Calculation: The percentage of kinase activity inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (Representative Protocol)
TR-FRET assays are a common non-radioactive method for measuring kinase activity and inhibitor potency.
-
Reaction Components:
-
LRRK2 enzyme (WT or G2019S)
-
Biotinylated LRRK2 substrate peptide
-
Test compound dilutions
-
ATP
-
Europium (Eu3+)-labeled anti-phospho-substrate antibody (donor fluorophore)
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin, APC)
-
-
Assay Procedure:
-
The LRRK2 enzyme, test compound, and biotinylated substrate are pre-incubated in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation, a detection solution containing the Eu3+-labeled antibody and streptavidin-APC is added.
-
-
Signal Detection: If the substrate is phosphorylated by LRRK2, the Eu3+-labeled antibody binds. The binding of streptavidin-APC to the biotinylated substrate brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal when excited at the appropriate wavelength.
-
Data Analysis: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The signal is inversely proportional to the degree of inhibition. IC50 values are calculated by plotting the TR-FRET signal against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
LRRK2 Signaling Pathway
Mutations in the LRRK2 gene are a major genetic cause of Parkinson's disease. The LRRK2 protein is a large, multi-domain enzyme with both kinase and GTPase activity, placing it at a critical node in several cellular signaling pathways. LRRK2 has been implicated in the regulation of vesicular trafficking, autophagy, mitochondrial function, and inflammatory responses. Its kinase activity is thought to be central to its pathological effects.
Caption: A simplified diagram of the LRRK2 signaling pathway.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a LRRK2 inhibitor using an in vitro kinase assay.
Caption: A general workflow for determining the IC50 of LRRK2 inhibitors.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CZC-54252 hydrochloride, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), with other relevant kinase inhibitors. The focus of this guide is to objectively assess the specificity of CZC-54252 against related kinases, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a potent and selective inhibitor of LRRK2, a kinase genetically linked to both familial and sporadic cases of Parkinson's disease.[1] It exhibits low nanomolar potency against both wild-type LRRK2 and its common pathogenic G2019S mutant.[2][3][4][5] The high potency and selectivity of CZC-54252 make it a valuable tool for studying LRRK2-mediated signaling pathways and for the development of potential therapeutic agents for Parkinson's disease.
Quantitative Comparison of Kinase Inhibitor Specificity
The following table summarizes the inhibitory activity of CZC-54252 and related compounds against their primary target, LRRK2, and provides an overview of their broader kinase selectivity.
| Inhibitor | Primary Target(s) | IC50 (nM) vs. LRRK2 (WT) | IC50 (nM) vs. LRRK2 (G2019S) | Kinase Selectivity Profile |
| This compound | LRRK2 | 1.28 [2][3][4][5] | 1.85 [2][3][4][5] | Inhibited only 10 kinases out of a panel of 184. [3] |
| CZC-25146 | LRRK2 | 4.76[3] | 6.87[3] | Inhibited 5 kinases (PLK4, GAK, TNK1, CAMKK2, PIP4K2C) out of a panel of 184.[3] |
| LRRK2-IN-1 | LRRK2 | 13 | 6 | Inhibited 12 kinases out of a panel of 442. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay is used to determine the potency of inhibitors against LRRK2 kinase activity.
Principle: The assay measures the phosphorylation of a substrate by LRRK2. A terbium (Tb)-labeled anti-phospho-substrate antibody (donor) and a green fluorescent protein (GFP)-tagged substrate (acceptor) are used. When the substrate is phosphorylated by LRRK2, the binding of the antibody to the substrate brings the Tb and GFP into close proximity, allowing for FRET to occur upon excitation of the terbium. The FRET signal is proportional to the kinase activity.
Detailed Protocol:
-
Reagents and Materials:
-
Recombinant LRRK2 enzyme (wild-type or G2019S mutant)
-
LRRK2 substrate (e.g., LRRKtide) fused to GFP
-
Terbium-labeled anti-phospho-LRRKtide antibody
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Stop solution (e.g., 10 mM EDTA in kinase reaction buffer)
-
384-well low-volume assay plates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the LRRK2 enzyme and the GFP-tagged substrate in kinase reaction buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer to each well. The final ATP concentration should be close to the Kₘ of LRRK2 for ATP (e.g., 100 µM).[3]
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of stop solution containing the terbium-labeled antibody.
-
Incubate the plate for at least 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at ~495 nm (terbium) and ~520 nm (GFP).
-
The TR-FRET ratio (520 nm emission / 495 nm emission) is calculated. The IC50 values are determined by fitting the dose-response curves using a sigmoidal model.
-
Chemoproteomics (Kinobeads) for Kinase Specificity Profiling
This method assesses the selectivity of a compound by measuring its ability to compete with a broad-spectrum kinase inhibitor matrix for binding to a large number of kinases from a cell lysate.
Principle: "Kinobeads" are sepharose beads to which multiple non-selective kinase inhibitors are immobilized. These beads can capture a large portion of the kinome from a cell lysate. By pre-incubating the lysate with a free inhibitor (e.g., CZC-54252), the binding of kinases to the Kinobeads will be reduced for those kinases that are targets of the free inhibitor. The proteins captured by the beads are then identified and quantified using mass spectrometry.
Detailed Protocol:
-
Reagents and Materials:
-
Cell or tissue lysate (e.g., HeLa, Jurkat/Ramos mixture, or mouse brain)
-
Kinobeads matrix
-
This compound
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease/phosphatase inhibitors)
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare cell or tissue lysates with a high protein concentration.
-
Pre-incubate the lysate with varying concentrations of this compound or DMSO (vehicle control) for 60 minutes at 4°C.
-
Add the Kinobeads slurry to the pre-incubated lysates and incubate for another 60 minutes at 4°C with gentle rotation to allow for kinase binding.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer and heat denaturation.
-
The eluted proteins are then subjected to in-solution trypsin digestion.
-
The resulting peptides are analyzed by quantitative LC-MS/MS.
-
The abundance of each identified kinase in the CZC-54252-treated samples is compared to the vehicle control to determine the dose-dependent inhibition of binding to the Kinobeads. IC50 values for off-target kinases can be calculated from this data.
-
Visualizations
LRRK2 Signaling Pathway
Caption: Simplified LRRK2 signaling pathway and the inhibitory action of CZC-54252.
Experimental Workflow for Kinase Specificity Profiling
Caption: Workflow for assessing kinase inhibitor specificity using chemoproteomics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of CZC-54252 Hydrochloride: A Guide for Laboratory Professionals
Researchers and drug development professionals handling CZC-54252 hydrochloride must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step information for the proper disposal of this potent and selective LRRK2 inhibitor.
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, it is crucial to be aware of its potential hazards and the necessary personal protective equipment (PPE). While classifications may vary between suppliers, it is best practice to handle this compound as a hazardous substance. One safety data sheet indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation[1].
| Safety Guideline | Specification | Source |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. A dust respirator should be worn if there is a risk of inhalation. | [1][2] |
| Handling | Use in a well-ventilated area, such as a fume hood, to keep airborne levels low. Avoid generating dust or aerosols. | [1] |
| Storage | Keep the container tightly sealed and store in a dry, well-ventilated area.[1] For long-term stability, stock solutions can be stored at -20°C for up to one month or -80°C for up to six months.[3] | |
| First Aid - Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention. | [1] |
| First Aid - Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for an extended period. Seek medical attention. | [1] |
| First Aid - Inhalation | Move to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek medical attention. | [1] |
| First Aid - Ingestion | Rinse the mouth with water. Do not induce vomiting and seek immediate medical attention. | [1][4] |
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound and its contaminated packaging is to engage a licensed chemical disposal company.[1][4] Adherence to local, regional, and national environmental regulations is mandatory.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
This includes unused or expired product, contaminated consumables (e.g., pipette tips, vials), and contaminated PPE (e.g., gloves).
2. Spill Management:
-
In the event of a spill, evacuate non-essential personnel and ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep up the solid material without creating dust.[1]
-
Place the spilled material into a sealed container for disposal.
-
Thoroughly clean the spill surface.[1]
3. Packaging for Disposal:
-
Ensure the waste container is robust, leak-proof, and correctly labeled with the chemical name and hazard symbols.
-
Do not mix with other chemical waste unless compatibility has been confirmed.
4. Arranging for Professional Disposal:
-
Contact a licensed and certified hazardous waste disposal company to arrange for pickup.
-
Provide the company with the Safety Data Sheet (SDS) for this compound to ensure they are fully informed of the material's properties.
-
Follow all instructions provided by the disposal company regarding packaging, labeling, and documentation.
5. Record Keeping:
-
Maintain accurate records of the amount of waste generated and the date of disposal.
-
Keep copies of all documentation, including waste manifests provided by the disposal company, in accordance with institutional and regulatory requirements.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling CZC-54252 hydrochloride
Essential Safety and Handling Guide for CZC-54252 Hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and maintain laboratory integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is critical. The following table summarizes the required personal protective equipment.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye/Face Protection | Safety glasses or goggles | Must be worn at all times to protect against dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves | Nitrile or other suitable material. Gloves should be properly removed and disposed of after use.[1] |
| Lab coat | To be worn over personal clothing to protect against contamination. | |
| Respiratory Protection | Dust respirator | Recommended if there is a risk of inhaling dust particles, especially when handling the powdered form.[1] |
Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and ensure the safety of laboratory personnel.
| Procedure | Protocol |
| Ventilation | Work in a well-ventilated area. For procedures that may generate dust, use a fume hood or local exhaust ventilation.[1] |
| Safe Handling | Avoid breathing dust.[2] Avoid contact with skin and eyes.[2] Do not breathe dust, fume, gas, mist, vapors, or spray.[1] |
| Storage | Store in a sealed container in a dry, well-ventilated area.[1] Short-term storage (days to weeks) can be at 0-4°C, while long-term storage (months to years) should be at -20°C.[3] |
Emergency First Aid Procedures
In the event of exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air and monitor their breathing. If breathing has stopped, provide artificial respiration. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and water for an extended period.[1] Consult a physician. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[4] Call a physician for guidance. |
Spill and Disposal Procedures
A clear plan for managing spills and disposing of waste is necessary to prevent contamination and environmental hazards.
| Procedure | Protocol |
| Spill Cleanup | In case of a spill, evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate protective equipment to prevent contact and inhalation of fumes.[1] Avoid dust formation.[1] |
| Disposal | Dispose of contents and container in accordance with all applicable local, regional, national, and international regulations.[1] Do not allow the substance to be discharged into drains, water courses, or onto the ground. |
Visual Guides for Laboratory Procedures
To further clarify the procedural workflows, the following diagrams illustrate the key processes for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
